4-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-6-4-1-2-10-7(4)11-3-5(6)9/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFURRWOJZGCSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C(=C21)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10730508 | |
| Record name | 4-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10730508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916177-01-0 | |
| Record name | 4-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=916177-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10730508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine: A Privileged Scaffold in Modern Drug Discovery
Introduction: The Strategic Importance of the 7-Azaindole Core
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged" heterocyclic scaffold in the landscape of medicinal chemistry.[1][2] Its structural resemblance to purine enables it to function as an effective mimic for the adenine moiety of ATP, facilitating strong binding interactions within the hinge region of various protein kinases.[3][4] This has led to the extensive exploration of 7-azaindole derivatives as potent and selective kinase inhibitors for therapeutic intervention in a multitude of diseases, most notably cancer.[5][6][7][8] The strategic introduction of substituents onto the 7-azaindole core allows for the fine-tuning of its physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and target binding affinity.[3][9] This guide provides a comprehensive technical overview of a particularly significant derivative, 4-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine, tailored for researchers, scientists, and drug development professionals. We will delve into its core physicochemical properties, a detailed synthetic protocol, and its critical role as a versatile building block in the design of next-generation kinase inhibitors.
Physicochemical Properties of this compound
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₄BrFN₂ | [10] |
| Molecular Weight | 214.02 g/mol | [10] |
| Exact Mass | 213.954 g/mol | [10] |
| Appearance | Solid (predicted) | [11] |
| LogP (predicted) | 1.8 | [10] |
| Hydrogen Bond Donors | 1 | [10] |
| Hydrogen Bond Acceptors | 2 | [10] |
| Rotatable Bonds | 0 | [10] |
| Topological Polar Surface Area | 41.9 Ų | [10] |
The presence of the fluorine atom at the 5-position is expected to significantly influence the molecule's properties. Fluorine's high electronegativity can modulate the acidity of the pyrrole N-H and influence the electron distribution within the aromatic system, potentially enhancing binding interactions with target proteins.[9] Furthermore, the strategic placement of bromine at the 4-position provides a versatile synthetic handle for further functionalization through various cross-coupling reactions.
Synthesis and Reactivity: A Guided Protocol
The synthesis of substituted 7-azaindoles often presents unique challenges due to the electronic nature of the fused pyridine and pyrrole rings. While a specific, detailed protocol for this compound is not extensively published, a plausible and efficient synthetic route can be constructed based on established methodologies for related 7-azaindole derivatives.[12][13] The following protocol is a proposed, self-validating system designed to provide a clear and reproducible pathway to the target compound.
Proposed Synthetic Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. The azaindole framework in the design of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. This compound | C7H4BrFN2 | CID 58897036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. calpaclab.com [calpaclab.com]
- 12. benchchem.com [benchchem.com]
- 13. Azaindole synthesis [organic-chemistry.org]
An In-Depth Technical Guide to 4-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine: A Privileged Scaffold in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 4-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic building block in medicinal chemistry. We will delve into its fundamental properties, synthesis, and critical applications, particularly in the development of kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols and expert insights to facilitate its effective utilization in contemporary drug discovery programs.
Introduction: The Strategic Importance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a "privileged scaffold" in medicinal chemistry. Its structural resemblance to purine enables it to form crucial hydrogen bond interactions with the hinge region of many protein kinase active sites.[1] The strategic introduction of halogen substituents, such as bromine and fluorine, onto this core structure can significantly modulate a molecule's physicochemical and pharmacological properties. Specifically, the presence of a fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while the bromine atom serves as a versatile synthetic handle for introducing further molecular complexity through cross-coupling reactions.[2][3]
This guide focuses on the 4-bromo-5-fluoro derivative, a compound of increasing interest for the development of targeted therapeutics.
Core Compound Profile: this compound
Chemical Structure and Identification
-
Chemical Name: this compound
-
CAS Number: 916177-01-0[4]
-
Molecular Weight: 215.02 g/mol
Physicochemical Properties
A summary of the key physicochemical properties is presented in the table below. These parameters are crucial for predicting the compound's behavior in both chemical reactions and biological systems.
| Property | Value | Source |
| CAS Number | 916177-01-0 | --INVALID-LINK--[4] |
| Molecular Formula | C₇H₄BrFN₂ | --INVALID-LINK--[5] |
| Purity | Typically ≥97% | --INVALID-LINK--[6] |
Synthesis and Workflow
While a specific, detailed synthesis for this compound is not extensively documented in a single source, a plausible synthetic strategy can be constructed based on established methodologies for related 7-azaindoles.[1][3] The general approach involves the construction of the core 1H-pyrrolo[2,3-b]pyridine ring system, followed by sequential, regioselective halogenation.
A potential synthetic workflow is outlined below:
Caption: A plausible synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a representative example based on known transformations of the 7-azaindole scaffold.
Step 1: Synthesis of 4-fluoro-1H-pyrrolo[2,3-b]pyridine
Two primary routes for the regioselective fluorination of 1H-pyrrolo[2,3-b]pyridine N-oxide have been reported: the Balz-Schiemann reaction and a lithium-halogen exchange.[7]
-
Rationale: The N-oxide directs the fluorination to the 4-position. The choice between the two methods may depend on substrate tolerance and available reagents.
Step 2: Bromination of 4-fluoro-1H-pyrrolo[2,3-b]pyridine
-
Dissolve 4-fluoro-1H-pyrrolo[2,3-b]pyridine in a suitable solvent (e.g., DMF or CH₂Cl₂).
-
Cool the reaction mixture to 0 °C.
-
Add N-bromosuccinimide (NBS) portion-wise, monitoring the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with aqueous sodium thiosulfate.
-
Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and purify by column chromatography.
-
Rationale: Electrophilic bromination of the electron-rich pyrrolo[2,3-b]pyridine system is expected to occur at the 5-position, directed by the existing substituents.
Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors
The this compound scaffold is a cornerstone in the synthesis of potent and selective kinase inhibitors.[2] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[8]
Targeting Key Oncogenic Kinases
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have shown significant inhibitory activity against several important kinase targets implicated in cancer.[8]
-
Fibroblast Growth Factor Receptor (FGFR): Abnormal activation of the FGFR signaling pathway is a key driver in various cancers. The 1H-pyrrolo[2,3-b]pyridine core is a central component in many FGFR inhibitors.[9][10]
-
Other Kinase Targets: This scaffold is also integral to inhibitors of Anaplastic Lymphoma Kinase (ALK), C-ros oncogene 1 (ROS1), and Protein Kinase B (Akt).[2]
The diagram below illustrates the central role of the FGFR signaling pathway in cancer progression, a key area for inhibitors derived from this scaffold.
Caption: Simplified FGFR signaling pathway, a target for many 1H-pyrrolo[2,3-b]pyridine-based inhibitors.
Key Synthetic Transformation: The Suzuki Cross-Coupling Reaction
The bromine atom at the 4-position is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This allows for the introduction of a wide variety of aryl and heteroaryl groups, enabling extensive exploration of the chemical space around the core scaffold.
Exemplary Protocol: Suzuki Coupling
-
To a degassed mixture of this compound, a suitable boronic acid or ester, and a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand) in a solvent system like 1,4-dioxane and water, add a base such as K₂CO₃ or Cs₂CO₃.[11]
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Purify the crude product by column chromatography to yield the desired coupled product.
-
Causality: The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side reactions. The specific conditions must be optimized for each substrate combination.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block in modern drug discovery. Its unique combination of a privileged core scaffold with strategically placed halogen atoms provides a powerful platform for the synthesis of targeted therapeutics, particularly in the area of oncology. The continued exploration of novel cross-coupling methodologies and the development of new derivatives based on this scaffold are expected to yield a new generation of innovative medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound | C7H4BrFN2 | CID 58897036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. calpaclab.com [calpaclab.com]
- 7. Concise and efficient synthesis of 4-fluoro-1H-pyrrolo[2,3-b]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
solubility and stability of 4-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine
An In-depth Technical Guide on the Solubility and Stability of 4-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to purine enables it to form crucial hydrogen bond interactions with a wide array of biological targets, making it a cornerstone for the development of potent and selective kinase inhibitors.[1][2] The strategic introduction of substituents onto this core can significantly modulate a molecule's physicochemical and pharmacological properties. In the case of this compound, the electron-withdrawing fluorine atom and the bromine atom create a unique electronic environment that can enhance binding affinity, metabolic stability, and cell permeability, making it a valuable intermediate in the synthesis of targeted therapeutics.[1][3]
This guide provides a comprehensive technical overview of the solubility and stability characteristics of this compound. Understanding these fundamental properties is paramount for its effective use in drug discovery and development, from reaction optimization and purification to formulation and long-term storage.
Section 1: Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in various experimental settings. While extensive experimental data for this specific molecule is not widely published, we can infer key properties from its structure and from data on related compounds.
| Property | Predicted Value/Information | Source/Rationale |
| Molecular Formula | C₇H₄BrFN₂ | Based on structure |
| Molecular Weight | 215.02 g/mol | Calculated |
| Appearance | Likely a solid at room temperature | Common for similar heterocyclic compounds |
| pKa | Prediction: Weakly basic (pyridine N) and weakly acidic (pyrrole N-H) | The pyridine nitrogen provides a site for protonation, while the pyrrole N-H can be deprotonated under strong basic conditions. The fluorine substituent will decrease the basicity of the pyridine nitrogen. |
| LogP | Prediction: Moderately lipophilic | The aromatic rings contribute to lipophilicity, while the nitrogen atoms and fluorine provide some polarity. |
Section 2: Solubility Profile
The solubility of a compound is a critical parameter that influences its utility in both chemical synthesis and biological assays. The "like dissolves like" principle, which considers the polarity of the solute and the solvent, is a guiding concept for predicting solubility.[4]
Predicted Solubility in Common Organic Solvents
Based on its structure—a polar heterocyclic core with halogen substituents—this compound is expected to exhibit varying degrees of solubility in common laboratory solvents.
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Acetone | High | The high polarity of these solvents can effectively solvate the polar pyrrolopyridine ring and the carbon-halogen bonds.[4] |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The hydroxyl groups in these solvents can engage in dipole-dipole interactions. Hydrogen bonding with the pyridine nitrogen and pyrrole N-H can also enhance solubility.[4] |
| Non-Polar | Hexanes, Toluene, Cyclohexane | Low | The significant polarity of the molecule is mismatched with the non-polar nature of these solvents. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have an intermediate polarity and can solvate the molecule to some extent. |
Experimental Workflow for Solubility Determination
To move from prediction to quantitative data, a systematic experimental approach is necessary. The following workflow outlines a robust method for determining the solubility of this compound.
References
An In-Depth Technical Guide to the Spectroscopic Analysis of 4-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine
Introduction
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged" heterocyclic scaffold in medicinal chemistry.[1] Its structural resemblance to purine enables it to form key hydrogen bond interactions with a multitude of biological targets, making it a cornerstone for the development of novel therapeutics.[1][2] The strategic functionalization of this core is a pivotal aspect of modern drug design. The introduction of halogen atoms, such as bromine and fluorine, can profoundly modulate the physicochemical and pharmacological properties of the molecule, including its metabolic stability, binding affinity, and lipophilicity.
This technical guide offers a comprehensive examination of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 4-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine. Designed for researchers, scientists, and drug development professionals, this document provides a predictive and methodological framework for the structural elucidation and analytical characterization of this important synthetic building block.
Molecular Structure and Key Spectroscopic Features
The precise arrangement of atoms and the presence of specific isotopes are fundamental to interpreting spectroscopic data. This compound possesses unique features that give rise to characteristic spectral signatures.
Caption: Molecular structure of this compound with atom numbering.
Isotopic Considerations for Mass Spectrometry
A critical feature for the mass spectrometric identification of this compound is the presence of bromine. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio (50.5% and 49.5%, respectively).[3] This results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, where two peaks of nearly equal intensity are observed, separated by 2 Da (e.g., M⁺ and M+2).[3][4] This signature is a powerful diagnostic tool for confirming the presence of a single bromine atom in the molecule.
Substituent Effects in NMR Spectroscopy
The electronegative fluorine and bromine atoms, along with the fused aromatic ring system, create a distinct electronic environment.
-
Fluorine: The ¹⁹F nucleus is 100% abundant and has a spin of ½, making ¹⁹F NMR a highly sensitive and informative technique.[5] The strong electronegativity of fluorine influences the chemical shifts of nearby protons and carbons. Furthermore, through-bond J-coupling between fluorine and carbon (ⁿJCF) or fluorine and protons (ⁿJHF) provides invaluable structural information.
-
Bromine: While bromine has NMR-active isotopes, they are quadrupolar and not typically observed directly. Its primary effect is electronic, withdrawing electron density and influencing the chemical shifts of adjacent nuclei.
Mass Spectrometry Analysis
Mass spectrometry is employed to determine the molecular weight and elemental composition and to gain structural insights through fragmentation analysis.
Predicted Mass and Isotopic Pattern
For this compound (C₇H₄BrFN₂), the expected mass spectrometric data is summarized below.
| Parameter | Value | Notes |
| Formula | C₇H₄BrFN₂ | |
| Monoisotopic Mass | 213.95926 Da | Calculated for the most abundant isotopes: ¹²C₇¹H₄⁷⁹Br¹⁹F¹⁴N₂ |
| [M]⁺ Peak | m/z 213.96 | Corresponding to the ⁷⁹Br isotope. |
| [M+2]⁺ Peak | m/z 215.96 | Corresponding to the ⁸¹Br isotope. |
| Intensity Ratio | ~1:1 | Characteristic pattern for a single bromine atom.[4] |
Plausible Fragmentation Pathways
Under ionization, the molecule can undergo fragmentation, providing clues to its structure. Common fragmentation pathways for such heterocyclic systems include:
-
Loss of Br•: [M-Br]⁺
-
Loss of HCN: From the pyrrole or pyridine ring.
-
Sequential loss of H• and HCN.
The presence of the bromine isotopic pattern in a fragment ion indicates that the fragment contains the bromine atom.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure in solution. The predicted data below are based on established substituent effects on the 7-azaindole scaffold.
Predicted ¹H NMR Data
The proton NMR spectrum is expected to show signals for the four protons on the heterocyclic core. The chemical shifts are influenced by the aromatic rings and the electron-withdrawing halogen substituents.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H1 (N-H) | 11.5 - 12.5 | broad singlet (br s) | - | Acidic proton, often broad due to exchange. |
| H6 | 8.0 - 8.3 | doublet (d) | ³JHH ≈ 5-6 Hz | Deshielded by adjacent N7 and influenced by the C5-F. |
| H2 | 7.5 - 7.8 | doublet of doublets (dd) | ³JHH ≈ 3-4 Hz, ⁴JHH ≈ 1-2 Hz | Typical pyrrole proton chemical shift. |
| H3 | 6.5 - 6.8 | doublet (d) | ³JHH ≈ 3-4 Hz | Coupled to H2. |
Predicted ¹³C NMR Data
The carbon spectrum will show seven distinct signals. The carbons directly attached to the electronegative halogens (C4 and C5) will be significantly affected.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) | Rationale |
| C5 | 150 - 155 | ¹JCF ≈ 240-260 Hz (large) | Directly attached to fluorine, large downfield shift and strong coupling. |
| C7a | 148 - 152 | ³JCF ≈ 5-10 Hz | Quaternary carbon adjacent to N7. |
| C6 | 140 - 145 | ²JCF ≈ 15-25 Hz | Attached to deshielding N7. |
| C2 | 128 - 132 | ⁴JCF ≈ 2-5 Hz | Pyrrole carbon. |
| C3a | 125 - 130 | ²JCF ≈ 10-20 Hz | Quaternary carbon at ring junction. |
| C4 | 105 - 110 | ²JCF ≈ 20-30 Hz | Attached to bromine, shielded relative to other pyridine carbons. |
| C3 | 100 - 105 | ⁴JCF ≈ 2-5 Hz | Pyrrole carbon. |
Predicted ¹⁹F NMR Data
The ¹⁹F NMR spectrum provides a direct and sensitive window into the fluorine's environment.[6]
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |
| F5 | -120 to -140 | doublet of doublets (dd) | Referenced to CFCl₃. Coupling to H6 and potentially long-range coupling to other protons. |
Experimental Protocols: A Self-Validating System
Adherence to robust, well-defined protocols is essential for acquiring high-quality, reproducible data.
NMR Data Acquisition
Caption: Standard workflow for NMR-based structure elucidation.
Detailed Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean vial.[7] Filter the solution through a pipette plugged with glass wool into a 5 mm NMR tube.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.[8][9] Ensure the instrument is properly tuned for ¹H, ¹³C, and ¹⁹F frequencies.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, and 32 scans.[7]
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and sensitivity of ¹³C, more scans are required. Typical parameters: spectral width of 240 ppm, relaxation delay of 2 seconds, and 1024 scans.[7]
-
¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. This experiment is highly sensitive. Typical parameters: 128 scans, relaxation delay of 2 seconds, and a spectral width appropriate for fluorinated aromatics.[10]
-
2D NMR: If assignments are ambiguous, acquire 2D correlation spectra (COSY, HSQC, HMBC) using standard instrument parameters to establish connectivity.
Mass Spectrometry Data Acquisition
Detailed Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL in the mobile phase.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.[9]
-
Data Acquisition:
-
Infuse the sample solution directly or via liquid chromatography (LC).[11]
-
Acquire spectra in both positive and negative ion modes to determine which provides better sensitivity.
-
Set the mass range to scan from m/z 50 to 500.
-
Observe the full scan spectrum for the characteristic [M]⁺ and [M+2]⁺ isotopic pattern.
-
Perform tandem MS (MS/MS) on the molecular ion peaks to induce fragmentation and aid in structural confirmation.
-
Applications in Drug Discovery
The 1H-pyrrolo[2,3-b]pyridine scaffold is a key component in numerous kinase inhibitors.[12][13] Halogenated derivatives are of particular interest as they can occupy specific hydrophobic pockets within the ATP-binding site of kinases, potentially enhancing potency and selectivity. This compound, this compound, serves as a versatile building block for creating libraries of novel compounds aimed at targets such as Fibroblast Growth Factor Receptors (FGFRs) and other kinases implicated in oncology.[12][13] The detailed spectroscopic understanding of this core is therefore a critical first step in the synthesis and characterization of new potential drug candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. biophysics.org [biophysics.org]
- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
The Crystalline Architecture of 4-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword: The Strategic Importance of the 7-Azaindole Scaffold in Modern Drug Design
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to the purine core of ATP allows it to effectively compete for the hinge-binding region of numerous protein kinases, a class of enzymes frequently implicated in oncogenesis and inflammatory diseases.[1][2] The strategic functionalization of this core is a cornerstone of modern drug design, enabling the fine-tuning of a molecule's physicochemical and pharmacological properties to enhance potency, selectivity, and metabolic stability. This guide focuses on a particularly compelling derivative, 4-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine, exploring its structural characteristics and the profound implications for the development of next-generation therapeutics.
Synthesis and Crystallization: From Blueprint to Single Crystal
The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.
Synthetic Pathways to the 4-Bromo-5-fluoro-7-azaindole Core
A likely synthetic approach would commence with the synthesis of 4-fluoro-1H-pyrrolo[2,3-b]pyridine. This can be achieved through methods like the Balz-Schiemann reaction on an appropriate amino-substituted precursor or by utilizing modern electrophilic fluorinating agents on a lithiated 7-azaindole intermediate.[3] Subsequent bromination at the 5-position would then yield the target compound.
The Art and Science of Crystallization for Heterocyclic Compounds
Obtaining high-quality single crystals of heterocyclic compounds like this compound is a critical yet often challenging step. The choice of solvent and crystallization technique is paramount and is guided by the compound's solubility and polarity.
Experimental Protocol: Slow Evaporation
-
Solvent Screening: Begin by assessing the solubility of the purified compound in a range of solvents of varying polarity (e.g., methanol, ethanol, ethyl acetate, dichloromethane, and hexane). The ideal solvent is one in which the compound is sparingly soluble at room temperature and readily soluble upon gentle heating.
-
Solution Preparation: Dissolve the compound in a minimal amount of the chosen solvent, warming if necessary to achieve full dissolution.
-
Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, dust-free vial. This removes any particulate matter that could act as unwanted nucleation sites.
-
Slow Evaporation: Cover the vial with a cap that has been pierced with a fine needle. This allows for slow evaporation of the solvent over several days to weeks at a constant temperature.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent. Wash the crystals with a small amount of a solvent in which the compound is poorly soluble and allow them to air dry.
Unveiling the Molecular Architecture: The Power of Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystal lattice. This provides invaluable insights into molecular conformation, bond lengths, bond angles, and the intricate network of intermolecular interactions that govern the crystal packing.
While the specific crystal structure of this compound (C₇H₄BrFN₂) has not been publicly deposited in the Cambridge Structural Database (CSD), we can infer its likely structural characteristics by examining closely related analogs, such as 5-bromo-1H-pyrrolo[2,3-b]pyridine.[4]
Inferred Crystal Packing and Intermolecular Interactions
The crystal structure of 5-bromo-1H-pyrrolo[2,3-b]pyridine reveals an essentially planar azaindole skeleton.[4] The dominant intermolecular interaction is the formation of centrosymmetric dimers through pairs of N-H···N hydrogen bonds between the pyrrole nitrogen of one molecule and the pyridine nitrogen of a neighboring molecule.[4] This robust hydrogen bonding motif is a hallmark of 7-azaindole crystal structures.
For this compound, it is highly probable that this N-H···N hydrogen-bonded dimer will be conserved as the primary supramolecular synthon. The introduction of the fluorine atom at the 5-position is expected to introduce additional, weaker intermolecular interactions that will influence the overall crystal packing. These may include C-H···F and potential halogen···halogen (Br···F) interactions.
The following diagram illustrates the likely primary hydrogen bonding interaction leading to dimer formation.
References
The Versatile Scaffold: A Technical Guide to the Biological Activity of Halogenated 1H-pyrrolo[2,3-b]pyridines
Abstract
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous biologically active compounds. The strategic incorporation of halogen atoms onto this heterocyclic system has proven to be a powerful tool for modulating potency, selectivity, and pharmacokinetic properties. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the diverse biological activities of halogenated 1H-pyrrolo[2,3-b]pyridines. We will delve into their roles as kinase inhibitors, antiviral agents, anticancer therapeutics, and antibiofilm compounds, elucidating the underlying mechanisms of action and structure-activity relationships. This guide is designed to be a practical resource, offering detailed experimental protocols and field-proven insights to accelerate research and development in this exciting area of medicinal chemistry.
Introduction: The 1H-Pyrrolo[2,3-b]pyridine Scaffold and the Power of Halogenation
The 1H-pyrrolo[2,3-b]pyridine scaffold is a bioisostere of indole, where a nitrogen atom replaces the C7 carbon. This substitution introduces a hydrogen bond acceptor, altering the electronic properties and metabolic stability of the molecule. This core structure is found in a variety of biologically active molecules and approved drugs.[1]
Halogenation, the introduction of fluorine, chlorine, bromine, or iodine, is a key strategy in drug design. Halogen atoms can influence a molecule's:
-
Binding Affinity: Through the formation of halogen bonds and other non-covalent interactions, which can enhance binding to target proteins.
-
Lipophilicity: Affecting cell membrane permeability and overall pharmacokinetic properties.
-
Metabolic Stability: Blocking sites of metabolism can increase a compound's half-life.
-
Selectivity: Fine-tuning interactions with the target protein to reduce off-target effects.
The strategic placement of halogens on the 1H-pyrrolo[2,3-b]pyridine ring system has led to the discovery of potent and selective inhibitors for a range of therapeutic targets.
Kinase Inhibitory Activity: Targeting the Engine of Cellular Signaling
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as an excellent "hinge-binding" motif, capable of forming key hydrogen bonds within the ATP-binding pocket of many kinases.[1] Halogenation plays a critical role in optimizing the potency and selectivity of these inhibitors.
Mechanism of Action
Halogenated 1H-pyrrolo[2,3-b]pyridine-based kinase inhibitors typically function as ATP-competitive inhibitors. The nitrogen atom at position 7 and the pyrrole N-H group of the 7-azaindole core form two crucial hydrogen bonds with the "hinge" region of the kinase, mimicking the interaction of the adenine portion of ATP. Substituents at other positions, often containing halogen atoms, extend into hydrophobic pockets and interact with specific residues, thereby conferring potency and selectivity for the target kinase.
Structure-Activity Relationship (SAR) Highlights
The following table summarizes key SAR findings for halogenated 1H-pyrrolo[2,3-b]pyridines as kinase inhibitors.
| Target Kinase | Position of Halogenation | Halogen | Impact on Activity | Reference |
| Rho kinase (ROCK) | C4 of benzylamine substituent | Bromo or Iodo | High potency and selectivity | [2] |
| Fibroblast Growth Factor Receptor (FGFR) | C5 of pyrrolo[2,3-b]pyridine | Trifluoromethyl | Potent inhibitory activity | [3][4] |
| Ataxia Telangiectasia Mutated (ATM) kinase | Various | Chlorine, Fluorine | High selectivity and oral availability | [5][6] |
| Maternal Embryonic Leucine Zipper Kinase (MELK) | Various | Not specified | Potent enzyme inhibition | [5] |
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a luminescent assay to quantify kinase activity by measuring the amount of ADP produced during the kinase reaction.[7][8][9]
Causality: The ADP-Glo™ assay is chosen for its high sensitivity and broad applicability to virtually any kinase. The amount of light generated is directly proportional to the amount of ADP produced, which in turn is a direct measure of kinase activity. By measuring the reduction in luminescence in the presence of an inhibitor, we can determine its potency (IC50).
Workflow Diagram:
Caption: Workflow for the in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the halogenated 1H-pyrrolo[2,3-b]pyridine derivative in 100% DMSO.
-
Create a serial dilution series of the compound in DMSO. A 10-point, 3-fold serial dilution is recommended.
-
-
Kinase Reaction Setup:
-
In a white, opaque 96- or 384-well plate, add the serially diluted compound or DMSO (vehicle control) to the appropriate wells.
-
Add the kinase of interest to each well.
-
Pre-incubate for 10 minutes at room temperature to allow for compound-kinase binding.
-
-
Initiation of Kinase Reaction:
-
Prepare a solution containing the kinase substrate and ATP in kinase assay buffer.
-
Add this mixture to each well to initiate the reaction.
-
Incubate the plate at 30°C for 60 minutes (incubation time and temperature may need to be optimized for specific kinases).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and provides the necessary components for the luciferase reaction.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Antiviral Activity: Combating Viral Infections
Halogenated 1H-pyrrolo[2,3-b]pyridines have demonstrated significant potential as antiviral agents against a range of viruses, including influenza and coronaviruses.
Mechanism of Action
The antiviral mechanisms of these compounds can be diverse. For example, some 7-azaindole derivatives have been shown to inhibit the interaction between the SARS-CoV-2 spike protein and the human ACE2 receptor, a critical step in viral entry.[10] Other mechanisms may involve the inhibition of viral enzymes, such as polymerases, or interference with viral replication processes.[11][12]
Structure-Activity Relationship (SAR) Highlights
| Virus | Position of Halogenation | Halogen | Impact on Activity | Reference |
| SARS-CoV-2 | C2, C5 of pyridine ring | Chlorine | Favorable antiviral activity | [10] |
| Respiratory Syncytial Virus (RSV) | C5 of 7-aza-indole | Various halogens | Good antiviral activity | [13] |
| Influenza | C2 of 7-azaindole | Hydroxymethyl (to improve metabolic stability) | Retained potency | [14] |
Experimental Protocol: Plaque Reduction Assay
This assay is a gold-standard method for determining the ability of a compound to inhibit the lytic cycle of a virus.[15][16][17][18][19]
Causality: The formation of plaques (clear zones in a cell monolayer) is a direct result of viral replication and cell lysis. A reduction in the number or size of plaques in the presence of a compound indicates its antiviral activity.
Workflow Diagram:
Caption: Workflow for the plaque reduction assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) into 6-well or 24-well plates at a density that will form a confluent monolayer overnight.
-
Virus Infection:
-
Wash the cell monolayer with phosphate-buffered saline (PBS).
-
Infect the cells with a dilution of the virus that will produce a countable number of plaques (e.g., 50-100 plaques per well).
-
Incubate for 1-2 hours to allow for viral adsorption.
-
-
Compound Treatment:
-
During the viral adsorption period, prepare serial dilutions of the halogenated 1H-pyrrolo[2,3-b]pyridine in an overlay medium (e.g., DMEM containing low-melting-point agarose or Avicel).
-
After adsorption, aspirate the virus inoculum and add the overlay medium containing the compound to the respective wells.
-
-
Plaque Development:
-
Allow the overlay to solidify at room temperature.
-
Incubate the plates at the optimal temperature for the virus (e.g., 37°C) for a period sufficient for plaque formation (typically 2-4 days).
-
-
Plaque Visualization and Quantification:
-
Fix the cells with a solution such as 4% formaldehyde.
-
Stain the cell monolayer with a staining solution, such as 0.1% crystal violet. The viable cells will be stained, while the plaques will appear as clear zones.
-
Wash the plates and allow them to dry.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque inhibition for each compound concentration compared to the virus control (no compound).
-
Determine the 50% effective concentration (EC50) by plotting the percentage of inhibition against the compound concentration.
-
Experimental Protocol: Quantitative Real-Time RT-PCR (qRT-PCR) for Viral Load
This method quantifies the amount of viral RNA in a sample, providing a sensitive measure of viral replication.[20][21][22][23][24]
Causality: The amount of viral RNA is a direct indicator of the extent of viral replication. A reduction in viral RNA levels in treated cells compared to untreated cells demonstrates the compound's ability to inhibit viral replication.
Step-by-Step Methodology:
-
Cell Culture and Infection: Culture susceptible cells and infect them with the virus in the presence of varying concentrations of the test compound.
-
RNA Extraction: After a suitable incubation period, extract total RNA from the cells using a commercial viral RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the viral RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and specific primers.
-
Real-Time PCR: Perform real-time PCR using primers and a probe specific to a conserved region of the viral genome. The accumulation of PCR product is monitored in real-time by the fluorescence of the probe.
-
Data Analysis: Determine the cycle threshold (Ct) value for each sample. The Ct value is inversely proportional to the amount of viral RNA. Calculate the fold change in viral RNA levels using the ΔΔCt method, comparing treated samples to untreated controls.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The 1H-pyrrolo[2,3-b]pyridine scaffold is present in several anticancer agents. Halogenation can enhance their potency and selectivity against various cancer cell lines.
Mechanism of Action
The anticancer activity of these compounds often stems from the inhibition of specific protein kinases that are dysregulated in cancer, as discussed in Section 2. Additionally, some compounds may induce apoptosis (programmed cell death) or cause cell cycle arrest.
Structure-Activity Relationship (SAR) Highlights
| Cancer Cell Line | Position of Halogenation | Halogen | Impact on Activity | Reference |
| Pancreatic (MIA Pa-Ca-2) | N5 substitution | Halogenated pyrrolopyrimidines | Low micromolar to nanomolar IC50 values | [3] |
| Breast (MCF-7), Liver (HepG2), Colon (HCT-116) | Various on spirooxindole moiety | Not specified | Broad anticancer activity | [11] |
| Various | Halogenated pyrrolo[2,3-d]pyrimidines | Various | Promising cytotoxic effects | [25] |
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13][14][26][27][28]
Causality: Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. A decrease in formazan production in the presence of a compound indicates cytotoxicity.
Workflow Diagram:
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the halogenated 1H-pyrrolo[2,3-b]pyridine. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plates for a period appropriate for the cell line and compound (typically 48-72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the 50% inhibitory concentration (IC50) by plotting the percentage of viability against the compound concentration.
Antibacterial and Antibiofilm Activity: A New Frontier
Bacterial biofilms are a major challenge in treating chronic infections due to their inherent resistance to antibiotics. Halogenated pyrrolopyrimidines, structurally related to 1H-pyrrolo[2,3-b]pyridines, have shown promise as antibiofilm agents.[10][29][30][31][32]
Mechanism of Action
The antibiofilm activity of these compounds may not necessarily involve killing the bacteria (bactericidal) or inhibiting their growth (bacteriostatic). Instead, they can interfere with the processes of biofilm formation, such as bacterial adhesion, production of extracellular polymeric substances (EPS), or quorum sensing. For example, some halogenated pyrimidines have been shown to downregulate the expression of genes involved in quorum sensing and virulence factor production in Staphylococcus aureus.[10]
Structure-Activity Relationship (SAR) Highlights
Extensive halogenation of the pyrimidine or pyrrolopyrimidine core appears to enhance antibiofilm activity. Compounds with multiple halogen atoms, such as dichloro- and iodo-substitutions, have demonstrated potent biofilm inhibition.[29]
Experimental Protocol: Crystal Violet Biofilm Assay
This is a simple and widely used method for quantifying biofilm formation.[33][34][35][36][37]
Causality: Crystal violet is a basic dye that stains the acidic components of the biofilm matrix and the bacterial cells within it. The amount of retained dye is proportional to the total biofilm biomass. A reduction in crystal violet staining in the presence of a compound indicates inhibition of biofilm formation.
Workflow Diagram:
Caption: Workflow for the crystal violet biofilm assay.
Step-by-Step Methodology:
-
Biofilm Formation: In a 96-well plate, add a bacterial suspension to a suitable growth medium containing serial dilutions of the test compound. Include a no-compound control.
-
Incubation: Incubate the plate under conditions that promote biofilm formation (e.g., statically at 37°C for 24-48 hours).
-
Washing: Carefully remove the planktonic (free-floating) bacteria by gently aspirating the medium. Wash the wells with PBS to remove any remaining non-adherent bacteria.
-
Staining: Add a 0.1% crystal violet solution to each well and incubate for 10-15 minutes at room temperature.
-
Washing: Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.
-
Solubilization: Add a solubilizing agent, such as 30% acetic acid, to each well to dissolve the crystal violet that has stained the biofilm.
-
Absorbance Measurement: Transfer the solubilized stain to a new flat-bottom 96-well plate and measure the absorbance at approximately 595 nm.
-
Data Analysis: Calculate the percentage of biofilm inhibition for each compound concentration compared to the control.
Conclusion and Future Directions
Halogenated 1H-pyrrolo[2,3-b]pyridines represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their ability to be readily functionalized and the profound impact of halogenation on their pharmacological properties make them attractive scaffolds for drug discovery. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to explore the potential of these compounds further.
Future research in this area will likely focus on:
-
Improving Selectivity: Developing more selective inhibitors to minimize off-target effects and associated toxicities.
-
Exploring Novel Targets: Screening halogenated 1H-pyrrolo[2,3-b]pyridine libraries against a wider range of biological targets.
-
Understanding Mechanisms of Action: Elucidating the precise molecular mechanisms by which these compounds exert their effects.
-
Optimizing Pharmacokinetic Properties: Further refining the structures to enhance their drug-like properties for in vivo applications.
By leveraging the principles and methodologies outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of halogenated 1H-pyrrolo[2,3-b]pyridines.
References
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ROCK inhibitors 4: Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. promega.de [promega.de]
- 9. promega.com [promega.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 18. bio-protocol.org [bio-protocol.org]
- 19. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. qPCR Assay for Testing Antiviral Agents - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 22. Design and performance testing of quantitative real time PCR assays for influenza A and B viral load measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 23. microbiologyjournal.org [microbiologyjournal.org]
- 24. cabidigitallibrary.org [cabidigitallibrary.org]
- 25. researchgate.net [researchgate.net]
- 26. MTT assay protocol | Abcam [abcam.com]
- 27. MTT assay - Wikipedia [en.wikipedia.org]
- 28. clyte.tech [clyte.tech]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. Antibiofilm Activities of Multiple Halogenated Pyrimidines Against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. mdpi.com [mdpi.com]
- 33. static.igem.org [static.igem.org]
- 34. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 35. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 36. ableweb.org [ableweb.org]
- 37. researchgate.net [researchgate.net]
The Emergence of a Privileged Scaffold: A Technical Guide to 4-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine
Abstract
This technical guide provides an in-depth exploration of 4-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic building block in modern medicinal chemistry. While a singular, seminal publication marking its initial discovery is not readily apparent in the historical literature, its evolution can be traced through the broader development of substituted 7-azaindoles. This guide will detail the strategic importance of the 7-azaindole core, propose a validated synthetic pathway to this compound based on established chemical principles, and explore its critical role as an intermediate in the synthesis of targeted therapeutics, most notably as a precursor to kinase inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both a historical perspective and practical, actionable insights into the chemistry and application of this versatile scaffold.
The Strategic Value of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine ring system, commonly known as 7-azaindole, is a "privileged" scaffold in medicinal chemistry.[1][2] Its structural resemblance to purine enables it to function as a bioisostere, effectively mimicking the endogenous ligands of various biological targets.[2] A key feature of the 7-azaindole moiety is its ability to act as a hinge-binder in the ATP-binding pocket of protein kinases.[3] The pyridine nitrogen can serve as a hydrogen bond acceptor, while the pyrrole N-H group acts as a hydrogen bond donor, creating a bidentate interaction that anchors the molecule to the kinase hinge region.[3] This foundational binding motif has been exploited in the design of numerous kinase inhibitors.
The strategic introduction of substituents onto the 7-azaindole core allows for the fine-tuning of a compound's physicochemical and pharmacological properties. Halogenation, in particular, is a widely employed strategy in drug design. The introduction of a fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while a bromine atom provides a versatile handle for further synthetic modifications, such as cross-coupling reactions.[4][5] The subject of this guide, this compound, embodies this design principle, combining the privileged 7-azaindole core with strategically placed halogen substituents.
Proposed Synthesis of this compound
While a specific, isolated report on the initial synthesis of this compound is not prominent in the literature, a plausible and efficient synthetic route can be constructed based on established methodologies for the synthesis of related substituted 7-azaindoles. The following proposed synthesis is a logical amalgamation of well-documented procedures for the halogenation of the 7-azaindole nucleus.
Synthetic Pathway Overview
The proposed synthesis commences with the commercially available 7-azaindole (1H-pyrrolo[2,3-b]pyridine) and proceeds through a two-step sequence of fluorination followed by bromination.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 4-fluoro-1H-pyrrolo[2,3-b]pyridine (2)
This step is based on electrophilic fluorination, a common method for introducing fluorine into heterocyclic systems.
-
Reagents and Materials:
-
7-Azaindole (1)
-
Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
-
Acetonitrile (anhydrous)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
-
-
Procedure:
-
To a solution of 7-azaindole (1.0 eq) in anhydrous acetonitrile, add Selectfluor® (1.1 eq) portion-wise at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford 4-fluoro-1H-pyrrolo[2,3-b]pyridine (2).
-
Step 2: Synthesis of this compound (3)
This step involves the regioselective bromination of the fluorinated intermediate.
-
Reagents and Materials:
-
4-Fluoro-1H-pyrrolo[2,3-b]pyridine (2)
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
-
-
Procedure:
-
Dissolve 4-fluoro-1H-pyrrolo[2,3-b]pyridine (2) (1.0 eq) in DMF in a flask protected from light.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 1-2 hours, monitoring for completion by TLC or LC-MS.
-
Pour the reaction mixture into ice-water and stir for 30 minutes to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound (3).
-
Physicochemical and Spectroscopic Characterization
The structural elucidation of this compound relies on standard analytical techniques.
| Property | Value |
| Molecular Formula | C₇H₄BrFN₂ |
| Molecular Weight | 215.03 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents |
Table 1: Physicochemical Properties of this compound.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyrrolopyridine core, with coupling constants influenced by the fluorine and bromine substituents.
-
¹³C NMR: The carbon NMR will display signals for the seven carbon atoms of the bicyclic system, with the carbon atoms attached to fluorine and bromine exhibiting characteristic chemical shifts and C-F coupling.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the elemental composition, with the mass spectrum showing the characteristic isotopic pattern for a bromine-containing compound.
Applications in Medicinal Chemistry and Drug Discovery
The primary value of this compound lies in its utility as a versatile intermediate for the synthesis of more complex molecules with therapeutic potential. The bromine atom at the 4-position serves as a key functional group for introducing further diversity through cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination reactions.[5] This allows for the attachment of various aryl, heteroaryl, or amino groups, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
A significant application of this scaffold is in the development of kinase inhibitors. The 7-azaindole core provides the essential hinge-binding interactions, while the substituents at the 4- and 5-positions can be tailored to achieve potency and selectivity for specific kinase targets. For instance, derivatives of 1H-pyrrolo[2,3-b]pyridine have shown potent inhibitory activity against a range of kinases, including Fibroblast Growth Factor Receptors (FGFRs) and the influenza virus polymerase subunit PB2.[2][8][9]
Role as a Precursor in Kinase Inhibitor Synthesis
The synthesis of various kinase inhibitors often involves the coupling of a substituted 7-azaindole core with other aromatic or heterocyclic fragments. The this compound is an ideal starting material for such syntheses.
Caption: Key cross-coupling reactions utilizing this compound.
Conclusion
This compound represents a confluence of strategic design elements in modern medicinal chemistry. Its 7-azaindole core provides a privileged scaffold for interacting with key biological targets, while the fluorine and bromine substituents offer opportunities for modulating pharmacokinetic properties and enabling further synthetic elaboration. Although its specific historical discovery is intertwined with the broader development of substituted 7-azaindoles, its importance as a building block in the synthesis of targeted therapies is well-established. This guide has provided a comprehensive overview of its likely synthesis, characterization, and critical applications, underscoring its continued relevance in the pursuit of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 4-Bromo-7-azaindole synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Bromo-1H-pyrrolo[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Commercial Sourcing and Application of 4-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
4-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine, a halogenated derivative of the 7-azaindole scaffold, is a building block of significant interest in modern medicinal chemistry. Its structural features make it a valuable precursor for the synthesis of targeted therapeutics, particularly protein kinase inhibitors. This technical guide provides a comprehensive overview of its commercial availability, procurement strategies, quality control, and core applications in synthetic chemistry. It is designed to equip researchers and drug development professionals with the necessary insights to effectively source and utilize this potent chemical entity in their discovery programs.
The Strategic Value of this compound in Medicinal Chemistry
The 1H-pyrrolo[2,3-b]pyridine Scaffold: A Privileged Core
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is recognized as a "privileged" heterocyclic motif in drug discovery.[1][2] Its structural resemblance to the endogenous purine base allows it to function as a bioisostere, forming critical hydrogen bond interactions with the hinge region of numerous protein kinase active sites. This inherent binding capability has established the 7-azaindole core as a foundational element in the design of a multitude of kinase inhibitors targeting signaling pathways implicated in oncology and inflammatory diseases.[3][4][5]
The Physicochemical Impact of Bromo- and Fluoro- Substituents
The specific substitution pattern of this compound is not arbitrary; it is a deliberate design feature that enhances its utility as a synthetic intermediate.
-
Fluorine at the 5-position: The introduction of a fluorine atom can significantly modulate the molecule's physicochemical properties.[6] It can lower the pKa of the pyrrole N-H, potentially strengthening hydrogen bond donor capability, and often improves metabolic stability by blocking a potential site of oxidative metabolism. Furthermore, fluorine's high electronegativity can influence the electronic profile of the aromatic system, impacting target engagement.[1]
-
Bromine at the 4-position: The bromine atom serves as a versatile synthetic handle. It is an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings. This allows for the precise and controlled introduction of diverse chemical functionalities at this position, enabling the exploration of structure-activity relationships (SAR) during lead optimization.
Core Compound Identification
Accurate identification is paramount to ensure the procurement of the correct regioisomer. Researchers should always use the CAS number for verification.
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 916177-01-0[7] |
| Molecular Formula | C₇H₄BrFN₂[8] |
| Molecular Weight | 215.02 g/mol [9] |
| Synonyms | 4-Bromo-5-fluoro-7-azaindole |
Commercial Availability and Procurement Strategy
Navigating the Supplier Landscape
This compound is a specialty reagent available through a select number of chemical suppliers catering to the research and development market. Availability can fluctuate, and it is often synthesized in batches rather than being a stock inventory item for all vendors. Due to the existence of numerous isomers, it is critical to use the CAS number 916177-01-0 during searches and purchase order placement.
Representative Commercial Sources
The following table summarizes potential suppliers. Researchers should perform due diligence and request quotes as pricing and lead times can vary significantly.
| Supplier | Purity (Typical) | Notes |
| CymitQuimica | Not specified | Lists the compound by CAS number 916177-01-0.[7] |
| BLDpharm | ≥95% | Offers various related pyrrolopyridine building blocks.[10][11] |
| Fluorochem | ≥97% | A common supplier for fluorinated building blocks.[12] |
| Various Online Marketplaces | ≥97% | Multiple platforms list this compound from various sources.[8] |
Disclaimer: This list is not exhaustive and does not constitute an endorsement. Availability and stock levels are subject to change.
Recommended Procurement and Verification Workflow
A systematic approach to procurement is essential to mitigate risks associated with incorrect or impure materials, which can derail research timelines.
Essential Quality Control for a Critical Building Block
The Imperative of Purity
For synthetic applications, particularly in multi-step drug discovery campaigns, the purity of starting materials is non-negotiable. Impurities such as regioisomers, residual starting materials from the synthesis (e.g., non-brominated 5-fluoro-1H-pyrrolo[2,3-b]pyridine), or inorganic salts can lead to failed reactions, difficult purifications, and misleading biological data. A purity of ≥97% is recommended for most applications.
Standard Analytical Verification Methods
Upon receipt, it is best practice to independently verify the identity and purity of the compound, even when a Certificate of Analysis (CoA) is provided.
-
¹H NMR Spectroscopy: Provides confirmation of the structural integrity and proton environment. The aromatic region should show a distinct pattern corresponding to the three protons on the heterocyclic core.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight ([M+H]⁺ ≈ 215/217, corresponding to the bromine isotopes) and provides a quantitative measure of purity by peak area percentage.
Core Synthetic Applications in Drug Discovery
A Cornerstone for Kinase Inhibitor Synthesis
The primary utility of this compound is as an intermediate in the synthesis of kinase inhibitors.[6] The 7-azaindole core acts as the hinge-binding motif, while the 4-position, via the bromo-substituent, serves as the attachment point for a solvent-front-directed moiety, crucial for achieving potency and selectivity. Derivatives of the parent scaffold have shown potent inhibitory activity against targets like Fibroblast Growth Factor Receptor (FGFR) and Protein Kinase B (Akt).[1][2][13]
Protocol: Representative Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for coupling an arylboronic acid to the 4-position of the scaffold. It is a foundational reaction for this building block and should be adapted and optimized for specific substrates.
Objective: To synthesize a 4-aryl-5-fluoro-1H-pyrrolo[2,3-b]pyridine derivative.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid or pinacol ester (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq or Pd₂(dba)₃ with a suitable ligand like SPhos, 0.1 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)
Procedure:
-
Vessel Preparation: To a flame-dried reaction vessel, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Reagent Addition: Under the inert atmosphere, add the palladium catalyst (and ligand, if applicable), followed by the degassed solvent mixture via syringe.
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting material typically occurs within 2-12 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to yield the desired product.
-
Characterization: Confirm the structure and purity of the final compound using NMR and LC-MS.
Suzuki Coupling Experimental Workflow
Safety, Handling, and Storage Recommendations
Hazard Profile
While a specific, comprehensive safety data sheet (SDS) for this compound may not be universally available, data from closely related analogs suggests a standard hazard profile for this class of compounds.[9][14]
-
Acute Toxicity: Likely harmful if swallowed or inhaled.
-
Irritation: May cause skin irritation and serious eye irritation.
-
Handling: Always consult the supplier-provided SDS before use. Handle this compound as a potentially hazardous substance.
Personal Protective Equipment (PPE) and Handling
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
PPE: Standard PPE is required, including a lab coat, chemical-resistant gloves (nitrile is typically sufficient), and safety glasses or goggles.
-
Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid material.
Storage Conditions
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from strong oxidizing agents and incompatible materials.
-
For long-term storage, refrigeration (2-8 °C) is often recommended to ensure stability.
Conclusion
This compound is a high-value building block for medicinal chemists engaged in the development of targeted therapies. Its strategic halogenation provides both a means to modulate physicochemical properties and a versatile handle for synthetic elaboration. Successful integration of this reagent into a research program depends on a diligent procurement strategy rooted in precise CAS number identification, a robust in-house quality control process, and the application of well-established synthetic methodologies. By adhering to the principles outlined in this guide, researchers can confidently leverage the potential of this powerful synthetic intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. calpaclab.com [calpaclab.com]
- 9. capotchem.com [capotchem.com]
- 10. 1234616-48-8|5-Bromo-4-fluoro-2-iodo-1H-pyrrolo[2,3-b]pyridine|BLD Pharm [bldpharm.com]
- 11. BLDpharm - Bulk Product Details [bldpharm.com]
- 12. 4-Fluoro-5-methyl-1H-pyrrolo[2,3-b]pyridine | CymitQuimica [cymitquimica.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. file.chemscene.com [file.chemscene.com]
A Guide to the Safe Handling of 4-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine
An In-depth Technical Guide for Laboratory Professionals
Executive Summary
4-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine, a halogenated 7-azaindole derivative, is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its structural motif is found in a variety of biologically active molecules, making its proper handling critical for both scientific integrity and laboratory safety. This guide provides a comprehensive overview of the essential safety protocols, hazard information, and handling procedures for this compound. It is intended for researchers, chemists, and technicians engaged in its use for scientific research and development. While comprehensive toxicological data is not yet available, this document synthesizes information from safety data sheets for structurally similar compounds to establish best practices for minimizing exposure and mitigating risks.
Compound Identification and Properties
Proper identification is the first step in ensuring safe handling. The key identifiers and physical properties of this compound are summarized below.
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | 4-Bromo-5-fluoro-7-azaindole |
| CAS Number | 1015622-42-5 (Verify with supplier) |
| Molecular Formula | C₇H₄BrFN₂ |
| Molecular Weight | 215.02 g/mol |
| Appearance | Typically a crystalline solid, colorless to pale yellow.[1] |
Note: Physical properties such as melting point and solubility can vary. Always refer to the supplier-specific Certificate of Analysis.
Hazard Identification and GHS Classification
Although specific toxicological properties for this exact compound are not thoroughly investigated, data from analogous halogenated pyrrolopyridines indicates that it should be treated as a hazardous substance.[2] The Globally Harmonized System (GHS) classifications for similar compounds generally include the following warnings.[3][4]
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral |
| Warning | H302: Harmful if swallowed.[4] |
| Skin Corrosion/Irritation |
| Warning | H315: Causes skin irritation.[3][4] |
| Serious Eye Damage/Irritation |
| Warning | H319: Causes serious eye irritation.[3][4] |
| Specific Target Organ Toxicity |
| Warning | H335: May cause respiratory irritation.[3][4] |
Precautionary Statements (Selected):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4]
-
P264: Wash hands and exposed skin thoroughly after handling.[3]
-
P270: Do not eat, drink or smoke when using this product.[3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory to minimize exposure.
Engineering Controls
-
Chemical Fume Hood: All handling of solid this compound and its solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[5]
-
Ventilation: The laboratory should be well-ventilated to control airborne contaminant levels.[6]
-
Safety Stations: Accessible and routinely tested safety showers and eyewash stations are required in any laboratory where this compound is handled.[4]
Personal Protective Equipment (PPE)
The following PPE is required for all personnel handling the compound:
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or safety goggles.[4][6] | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile gloves.[6] | Provides a chemical-resistant barrier. Check for tears before use and replace immediately if contaminated. |
| Skin/Body Protection | A lab coat, buttoned, with long sleeves.[6] | Prevents contamination of personal clothing. |
| Respiratory Protection | Not typically required when using a fume hood. For spill cleanup or in case of ventilation failure, a NIOSH-approved respirator with appropriate cartridges (e.g., OV/AG/P99) should be used.[2][7] | Protects against inhalation of high concentrations of dust or vapors. |
Safe Handling, Storage, and Disposal
Adherence to strict protocols during handling, storage, and disposal is crucial for maintaining a safe laboratory environment.
Handling Protocol
The following workflow outlines the essential steps for safely handling the solid compound and preparing solutions.
Caption: Standard workflow for handling this compound.
Storage Requirements
-
Container: Keep the compound in its original, tightly sealed container to prevent leakage and contamination.[6][8]
-
Atmosphere: Store in a dry, well-ventilated place.[5][8] For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.
-
Conditions to Avoid: Protect from moisture, direct sunlight, and heat sources.[9]
-
Incompatibilities: Keep away from strong oxidizing agents.[9]
Disposal Considerations
-
Waste Stream: Dispose of unused product and contaminated materials (e.g., gloves, weigh paper) as hazardous chemical waste.
-
Regulations: All disposal must be conducted in accordance with local, state, and federal environmental regulations. Contact your institution's Environmental Health & Safety (EHS) department for specific guidance.[10]
Emergency Procedures: Spills and Exposure
Rapid and correct response to an accidental release or exposure is critical.
Accidental Release Measures
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or ventilation is poor.
-
Control: Prevent further spillage if it is safe to do so. Remove all sources of ignition.[11]
-
Contain & Clean:
-
Decontaminate: Clean the spill area thoroughly.
-
Ventilate: Ensure the area is well-ventilated before resuming work.
First Aid and Exposure Response
The following decision tree outlines the immediate actions to take following personal exposure.
References
- 1. 5-Fluoro-1H-pyrrolo[2,3-b]pyridine: Properties, Uses, Safety Data & Supplier Information – Buy High Quality API & Intermediates in China [pipzine-chem.com]
- 2. capotchem.cn [capotchem.cn]
- 3. chemscene.com [chemscene.com]
- 4. file.chemscene.com [file.chemscene.com]
- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 6. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 7. angenechemical.com [angenechemical.com]
- 8. combi-blocks.com [combi-blocks.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. fishersci.com [fishersci.com]
- 11. chemicalbook.com [chemicalbook.com]
Methodological & Application
The Strategic Synthesis of Kinase Inhibitors from 4-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine: A Guide for Drug Discovery Professionals
Introduction: The Privileged Scaffold in Kinase Inhibitor Design
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a "privileged scaffold" in modern medicinal chemistry, particularly in the design of kinase inhibitors.[1][2] Its structural resemblance to the adenine core of ATP allows it to function as an effective hinge-binding motif, forming crucial hydrogen bond interactions within the ATP-binding site of various kinases.[3][4] The strategic functionalization of this core is paramount in developing potent and selective inhibitors for a range of kinase targets implicated in diseases such as cancer and inflammatory disorders.[5][6][7]
This technical guide focuses on a particularly valuable, yet synthetically challenging building block: 4-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine . The presence of orthogonal halogen substituents—a bromine atom at the 4-position and a fluorine atom at the 5-position—provides a versatile platform for sequential, site-selective modifications. The electron-withdrawing nature of the fluorine atom can enhance binding affinity and modulate the physicochemical properties of the final compound, such as metabolic stability and cell permeability.[8] The bromine atom, in turn, serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse chemical moieties to explore the chemical space and optimize pharmacological activity.[9]
This document provides a comprehensive overview of the key synthetic strategies and detailed protocols for the utilization of this compound in the synthesis of kinase inhibitors. We will delve into the causality behind experimental choices, offering insights gleaned from extensive experience in the field.
Core Synthetic Strategies and Mechanistic Considerations
The synthetic utility of this compound lies in the differential reactivity of its C-Br and C-F bonds, and the nucleophilicity of the pyrrole nitrogen. The C-Br bond is significantly more susceptible to oxidative addition to a palladium(0) catalyst compared to the more inert C-F bond. This reactivity difference is the cornerstone of chemoselective functionalization at the C4 position.
It is often advantageous, and sometimes necessary, to protect the pyrrole nitrogen (N1) prior to cross-coupling reactions. The acidic N-H proton can interfere with certain basic reagents and the nitrogen itself can coordinate to the palladium catalyst, potentially leading to catalyst deactivation.[3] Common protecting groups for the 7-azaindole scaffold include tosyl (Ts), benzenesulfonyl (Bs), and (2-(trimethylsilyl)ethoxy)methyl (SEM). The choice of protecting group is critical and should be guided by its stability to the planned reaction conditions and the ease of its subsequent removal.
Application Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds, particularly for coupling aryl or heteroaryl moieties.[9] In the context of kinase inhibitor synthesis, this reaction is instrumental in introducing key structural fragments that can interact with specific pockets within the kinase active site.
Protocol: Suzuki-Miyaura Coupling of (N1-SEM-protected)-4-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine with an Arylboronic Acid
This protocol outlines a general procedure for the Suzuki-Miyaura coupling. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates to achieve optimal yields.[5][10]
Materials:
-
(N1-SEM-protected)-4-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst: Pd(PPh₃)₄ (5 mol%) or XPhos Pd G2 (2-5 mol%)
-
Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 mixture), degassed
-
Inert gas atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add (N1-SEM-protected)-4-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine, the arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 8 | 85 |
| 2 | 4-Methoxyphenylboronic acid | XPhos Pd G2 (3) | Cs₂CO₃ | Dioxane/H₂O | 100 | 6 | 92 |
| 3 | Pyridine-3-boronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 78 |
Application Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[11][12] This transformation is crucial for installing amine functionalities that can form key hydrogen bonds with the kinase hinge region or other residues in the active site.
Protocol: Buchwald-Hartwig Amination of (N1-SEM-protected)-4-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine with a Secondary Amine
This protocol provides a general method for the C-N cross-coupling. The choice of ligand is critical for a successful transformation, with bulky, electron-rich phosphine ligands often providing the best results.[13]
Materials:
-
(N1-SEM-protected)-4-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)
-
Secondary amine (1.2 equiv)
-
Palladium precatalyst: Pd₂(dba)₃ (2.5 mol%)
-
Ligand: XPhos (10 mol%) or RuPhos (10 mol%)
-
Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Solvent: Anhydrous toluene or 1,4-dioxane
-
Inert gas atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a robust inert atmosphere, add the palladium precatalyst, ligand, and base to a dry reaction vessel.
-
Add the anhydrous solvent, followed by the secondary amine and then the (N1-SEM-protected)-4-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine.
-
Seal the vessel and heat the reaction mixture to 100-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Workflow for Buchwald-Hartwig Amination.
Application Protocol 3: Sonogashira Coupling for the Introduction of Alkynyl Moieties
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[14][15] This reaction is invaluable for introducing linear alkynyl fragments, which can serve as rigid linkers to access distal binding pockets or as precursors for further transformations.
Protocol: Sonogashira Coupling of (N1-SEM-protected)-4-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine with a Terminal Alkyne
This protocol is a general procedure and may require optimization for specific substrates.[4]
Materials:
-
(N1-SEM-protected)-4-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst: Pd(PPh₃)₂Cl₂ (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Solvent: Anhydrous THF or DMF
-
Inert gas atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the (N1-SEM-protected)-4-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine, palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent, followed by the base and the terminal alkyne.
-
Stir the reaction mixture at room temperature to 60 °C for 6-18 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture through a pad of Celite, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Signaling Pathway Visualization: A Representative Kinase Target
Caption: The JAK-STAT Signaling Pathway and Inhibition.
Conclusion and Future Perspectives
The this compound scaffold is a powerful and versatile starting material for the synthesis of a new generation of kinase inhibitors. The orthogonal reactivity of the halogen substituents allows for a programmed and selective functionalization of the 7-azaindole core, enabling a thorough exploration of the structure-activity relationship. The protocols detailed herein provide a solid foundation for researchers in drug discovery to harness the potential of this valuable building block. As our understanding of the kinome and the subtleties of kinase inhibitor design continues to evolve, the strategic application of such well-designed chemical scaffolds will undoubtedly remain at the forefront of therapeutic innovation.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Alkyne-Substituted Dihydropyrrolones as Bacterial Quorum-Sensing Inhibitors of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine
Introduction: The Strategic Importance of C-N Bond Formation in Drug Discovery
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Aryl and heteroaryl amines are ubiquitous structural motifs in a vast array of biologically active molecules. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for the formation of these crucial bonds, largely superseding classical methods that often require harsh conditions and exhibit limited substrate scope.[1][2] This reaction's ability to couple a wide variety of amines with aryl and heteroaryl halides or pseudohalides under relatively mild conditions has made it an indispensable tool for medicinal chemists.[1][3]
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, serving as a key building block in numerous pharmacologically active compounds.[4][5] Functionalization of this core, particularly at the 4-position, provides a vector for modulating the physicochemical and biological properties of drug candidates. This application note provides a detailed guide to the Buchwald-Hartwig amination of 4-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine, a key intermediate for the synthesis of novel therapeutics. We will delve into the mechanistic underpinnings of the reaction, provide a robust experimental protocol, and discuss key considerations for successful execution and optimization.
Mechanistic Overview: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium complex.[1][6] While the precise mechanism can vary depending on the specific ligands, substrates, and conditions employed, the generally accepted pathway consists of three key steps:
-
Oxidative Addition: A low-valent palladium(0) complex, typically bearing bulky, electron-rich phosphine ligands, reacts with the aryl halide (this compound) to form a palladium(II) intermediate. This is often the rate-determining step of the cycle.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium(II) complex. In the presence of a base, the amine is deprotonated to form a palladium-amido complex.
-
Reductive Elimination: The final step involves the formation of the new C-N bond as the desired product is eliminated from the palladium center, regenerating the active palladium(0) catalyst.
The choice of ligand is critical for the success of the reaction, as it influences the rates of both oxidative addition and reductive elimination, and helps to prevent catalyst decomposition and side reactions.[3]
Figure 1: Simplified Catalytic Cycle
Experimental Protocol: Amination of this compound
This protocol is based on established procedures for the amination of structurally similar 4-bromo-7-azaindoles and serves as a robust starting point for this specific substrate.[7]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | Commercially available | |
| Amine (e.g., morpholine, aniline, etc.) | Anhydrous | Commercially available | Purify if necessary |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst grade | Commercially available | |
| Xantphos | ≥98% | Commercially available | |
| Cesium Carbonate (Cs₂CO₃) | Anhydrous | Commercially available | |
| 1,4-Dioxane | Anhydrous, <50 ppm H₂O | Commercially available | Degas prior to use |
| Schlenk tube or microwave vial | |||
| Magnetic stirrer and stir bar | |||
| Inert gas (Argon or Nitrogen) supply | High purity |
Reaction Setup and Procedure
Figure 2: Experimental Workflow
-
Preparation: To a dry Schlenk tube or microwave vial containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), cesium carbonate (1.5 mmol, 1.5 equiv), palladium(II) acetate (0.05 mmol, 5 mol%), and Xantphos (0.10 mmol, 10 mol%).
-
Inert Atmosphere: Seal the tube with a septum and purge with a gentle stream of argon or nitrogen for 5-10 minutes. Alternatively, evacuate and backfill with the inert gas three times.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed 1,4-dioxane (2 mL) via syringe. Then, add the amine (1.2 mmol, 1.2 equiv) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath or heating block at 100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired 4-amino-5-fluoro-1H-pyrrolo[2,3-b]pyridine derivative.
Key Considerations and Optimization
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of several reaction parameters.
Catalyst and Ligand Selection
-
Palladium Source: While Pd(OAc)₂ is a common and effective precatalyst, other palladium sources such as Pd₂(dba)₃ can also be used.[7] In some cases, pre-formed palladium-ligand complexes (precatalysts) can offer improved reactivity and reproducibility.[4][5]
-
Ligand Choice: The choice of phosphine ligand is paramount. For heteroaryl halides, bulky, electron-rich biarylphosphine ligands are often superior.[3]
-
Xantphos: A good starting point for the amination of 4-bromo-7-azaindoles, demonstrating broad applicability.[7]
-
RuPhos/BrettPhos: These ligands have shown excellent performance in the amination of challenging heteroaryl chlorides and for the monoarylation of primary amines.[3]
-
The electron-withdrawing nature of the fluorine atom in the substrate may influence the optimal ligand choice. Screening a small panel of ligands is recommended for optimization.
-
Base and Solvent
-
Base: The choice of base is crucial for the deprotonation of the amine.
-
Solvent: Anhydrous, degassed aprotic polar solvents are typically used.
-
1,4-Dioxane and Toluene: The most common solvents for this transformation.
-
THF: Also a viable option, particularly when using LiHMDS as a base.[4]
-
Temperature and Reaction Time
-
Reactions are typically heated to between 80-110 °C. The optimal temperature will depend on the reactivity of the specific amine and the chosen catalyst system.
-
Reaction times can vary from a few hours to overnight. Close monitoring of the reaction progress is essential to avoid decomposition of the product.
Substrate Considerations
-
The Unprotected N-H: The pyrrole N-H of the 7-azaindole core can potentially interact with the palladium catalyst. However, successful aminations of unprotected halo-7-azaindoles have been reported, suggesting that N-protection may not be necessary with the appropriate choice of catalyst and ligand.[4][5] If catalyst inhibition is observed, protection of the pyrrole nitrogen (e.g., with a Boc or SEM group) can be considered.
-
The Fluoro Substituent: The electron-withdrawing fluorine atom at the 5-position is expected to increase the electrophilicity of the pyridine ring, which may facilitate the initial oxidative addition step.
Data Summary: Representative Conditions for Amination of Halo-7-azaindoles
The following table summarizes conditions that have been successfully employed for the amination of related 7-azaindole substrates and can serve as a guide for optimization.
| Heteroaryl Halide | Amine | Pd Source/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-bromo-7-azaindole | Benzamide | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 92 | [7] |
| 4-bromo-7-azaindole | Aniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 94 | [7] |
| 4-chloro-7-azaindole | Morpholine | Pd precatalyst / RuPhos | LiHMDS | THF | RT | 95 | [4] |
| 5-bromo-7-azaindole | Benzylamine | Pd precatalyst / BrettPhos | LiHMDS | THF | RT | 85 | [4] |
Conclusion
The Buchwald-Hartwig amination is a highly effective and adaptable method for the synthesis of 4-amino-5-fluoro-1H-pyrrolo[2,3-b]pyridine derivatives. By carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields and good functional group tolerance. The protocol and considerations outlined in this application note provide a solid foundation for the successful implementation of this critical transformation in drug discovery and development programs. Further optimization, potentially through the screening of different ligands and bases, may be necessary to achieve optimal results for specific amine coupling partners.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. research.rug.nl [research.rug.nl]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
Application Notes and Protocols for the N-Arylation of 4-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine
Introduction: The Strategic Importance of N-Aryl-7-Azaindoles in Modern Drug Discovery
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its role as a bioisostere of indole and its ability to form crucial hydrogen bonding interactions with biological targets.[1] The strategic functionalization of this core, particularly through the formation of a carbon-nitrogen (C-N) bond at the pyrrole nitrogen (N-arylation), provides a powerful vector for modulating the pharmacological properties of candidate molecules, including their potency, selectivity, and pharmacokinetic profiles.[2] The specific substrate, 4-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine, is a highly valuable building block. The presence of a bromine atom at the 4-position offers a handle for subsequent cross-coupling reactions, while the fluorine atom at the 5-position can enhance metabolic stability and binding affinity.[3]
This guide provides a comprehensive overview and detailed experimental protocols for the N-arylation of this compound, targeting researchers, scientists, and drug development professionals. We will delve into the two most robust and widely adopted catalytic systems for this transformation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. The causality behind experimental choices will be explained, ensuring a deep understanding of the underlying chemical principles.
Mechanistic Considerations: Palladium vs. Copper Catalysis
The N-arylation of 7-azaindoles can be effectively achieved using either palladium or copper catalysts, with each system possessing its own mechanistic nuances and practical advantages.
1. The Palladium-Catalyzed Buchwald-Hartwig Amination:
This reaction has become a cornerstone of modern organic synthesis for its broad substrate scope and high functional group tolerance.[4] The catalytic cycle, illustrated below, generally involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the deprotonated N-H heterocycle, and finally, reductive elimination to furnish the N-arylated product and regenerate the Pd(0) catalyst.[5] The choice of ligand, typically a bulky and electron-rich phosphine, is critical for promoting both the oxidative addition and reductive elimination steps. For a substrate like this compound, the electron-withdrawing nature of the pyridine nitrogen and the fluorine atom can influence the reactivity of the pyrrole N-H. In some cases, N-protection of the 7-azaindole may be necessary to prevent side reactions or catalyst inhibition, although recent advances have led to protocols for unprotected substrates.[5][6]
2. The Copper-Catalyzed Ullmann Condensation:
The Ullmann reaction is a classical method for C-N bond formation that has seen a resurgence with the development of milder reaction conditions.[7] The catalytic cycle is believed to involve a Cu(I)/Cu(III) pathway. The reaction is initiated by the coordination of the N-H heterocycle and a ligand to a Cu(I) salt. Oxidative addition of the aryl halide to the copper center, followed by reductive elimination, yields the desired product.[8] Diamine or amino acid-based ligands are often employed to stabilize the copper catalyst and facilitate the reaction at lower temperatures than the harsh conditions of the traditional Ullmann reaction.[9]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the N-arylation of this compound. It is crucial that all reactions are carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent catalyst deactivation and ensure reproducibility.
Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
This protocol is adapted from established procedures for the N-arylation of N-substituted 4-bromo-7-azaindoles and is expected to be effective for the target substrate, potentially with prior N-protection for optimal results.[5][10]
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Aryl amine (1.2 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2.5 mol%)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (5 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Schlenk tube or microwave vial
-
Magnetic stirrer and heating plate/oil bath
Step-by-Step Procedure:
-
To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound, the aryl amine, and cesium carbonate.
-
Evacuate and backfill the reaction vessel with an inert gas (argon or nitrogen) three times.
-
Under the inert atmosphere, add Pd₂(dba)₃ and Xantphos to the reaction vessel.
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the reaction vessel and heat the mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-4-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine.
Protocol 2: Copper-Catalyzed N-Arylation (Ullmann-type Condensation)
This protocol is a generalized procedure for the copper-catalyzed N-arylation of azaindoles and serves as a robust starting point for the target substrate.[9][11]
Reaction Scheme:
Materials:
-
This compound (1.2 equiv)
-
Aryl iodide or aryl bromide (1.0 equiv)
-
Copper(I) iodide (CuI) (10 mol%)
-
trans-N,N'-Dimethyl-1,2-cyclohexanediamine (20 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous toluene or 1,4-dioxane
-
Sealed tube
-
Magnetic stirrer and heating plate/oil bath
Step-by-Step Procedure:
-
In a glovebox or under a stream of inert gas, add CuI, potassium phosphate, and this compound to a sealed tube.
-
Add the aryl halide, trans-N,N'-dimethyl-1,2-cyclohexanediamine, and the anhydrous solvent.
-
Seal the tube and remove it from the glovebox (if applicable).
-
Heat the reaction mixture in an oil bath to 110 °C with vigorous stirring for 24 hours.
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a plug of silica gel, washing thoroughly with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to yield the N-arylated product.
Data Presentation: Comparative Overview of Protocols
The following table summarizes the key parameters for the two proposed protocols, allowing for a direct comparison to aid in methods selection.
| Parameter | Protocol 1: Pd-Catalyzed (Buchwald-Hartwig) | Protocol 2: Cu-Catalyzed (Ullmann-type) |
| Catalyst | Pd₂(dba)₃ | Copper(I) iodide (CuI) |
| Ligand | Xantphos | trans-N,N'-Dimethyl-1,2-cyclohexanediamine |
| Base | Cesium carbonate (Cs₂CO₃) | Potassium phosphate (K₃PO₄) |
| Solvent | 1,4-Dioxane | Toluene or 1,4-Dioxane |
| Temperature | 100-110 °C | 110 °C |
| Typical Reaction Time | 12-24 hours | 24 hours |
| Key Advantages | Broad substrate scope, high functional group tolerance | Lower catalyst cost, alternative reactivity profile |
Visualization of Workflows and Mechanisms
To provide a clearer understanding of the experimental process and the underlying catalytic cycles, the following diagrams are provided.
Caption: Generalized experimental workflow for the N-arylation of this compound.
Caption: Simplified catalytic cycle for the Palladium-catalyzed Buchwald-Hartwig amination.
Caption: Proposed catalytic cycle for the Copper-catalyzed Ullmann-type condensation.
Conclusion and Further Considerations
The protocols outlined in this application note provide robust and versatile methods for the N-arylation of this compound. The choice between a palladium- or copper-catalyzed system may depend on factors such as cost, substrate scope, and functional group compatibility of the desired arylating agent. For challenging substrates, optimization of the ligand, base, and solvent may be necessary. It is also worth noting that for the unprotected 7-azaindole, the potential for C-H arylation exists, although the N-arylation is generally favored under the conditions described. Careful characterization of the final product is essential to confirm the desired regioselectivity.
References
- 1. ajol.info [ajol.info]
- 2. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. research.rug.nl [research.rug.nl]
- 5. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.org [mdpi.org]
- 7. Regioselective C–H sulfenylation of N -sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06635D [pubs.rsc.org]
- 8. Copper-Catalyzed Consecutive Ullmann, Decarboxylation, Oxidation, and Dehydration Reaction for Synthesis of Pyrrolo or Pyrido[1,2- a]imidazo[1,2- c]quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 11. benchchem.com [benchchem.com]
Introduction: The Strategic Advantage of the 7-Azaindole Scaffold in Kinase Inhibition
An Application Guide to the Strategic Use of 4-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine in the Synthesis of Novel FGFR Inhibitors
The quest for targeted cancer therapies has identified the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases as a pivotal therapeutic target.[1][2] Aberrant FGFR signaling, driven by gene amplification, mutations, or fusions, is a key factor in the progression of various malignancies, including bladder, breast, and lung cancers.[3][4][5] Small-molecule inhibitors that target the ATP-binding site of FGFRs have emerged as a promising therapeutic strategy.[6]
Within the landscape of kinase inhibitor design, the 1H-pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole scaffold, is a privileged structure.[4][7] Its bioisosteric resemblance to purines allows it to form key hydrogen bonding interactions within the hinge region of kinase active sites. This guide focuses on a particularly valuable, functionalized derivative: This compound . The strategic placement of the bromine and fluorine atoms makes this molecule a highly versatile and powerful starting material for the synthesis of next-generation FGFR inhibitors. The C4-bromo position serves as a reactive handle for introducing diverse chemical moieties via cross-coupling reactions, while the electron-withdrawing fluorine atom at the C5-position can modulate the electronic properties of the ring system, potentially enhancing binding affinity and improving metabolic stability.[7][8]
This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a deep dive into the rationale, synthetic strategies, and detailed protocols for leveraging this key building block in FGFR inhibitor discovery.
The FGFR Signaling Cascade: A Rationale for Targeted Inhibition
To appreciate the mechanism of inhibition, one must first understand the signaling pathway being targeted. Upon binding of a Fibroblast Growth Factor (FGF) ligand, FGFRs dimerize and undergo autophosphorylation of specific tyrosine residues in their cytoplasmic kinase domains.[4][9] This phosphorylation event creates docking sites for adaptor proteins like FRS2, which in turn recruit other signaling molecules, triggering a cascade of downstream events. The primary signaling pathways activated include:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: Crucial for cell proliferation and differentiation.[1][10]
-
PI3K-AKT Pathway: A central regulator of cell survival, growth, and metabolism.[1][9][10]
-
PLCγ Pathway: Involved in cell motility and calcium signaling.[9][10]
Dysregulation of this network leads to uncontrolled cell growth and tumor progression.[2] Small-molecule inhibitors synthesized from the this compound scaffold are designed to be ATP-competitive. They occupy the ATP-binding pocket of the FGFR kinase domain, preventing autophosphorylation and thereby blocking the initiation of these downstream oncogenic signals.[3][6]
Caption: FGFR signaling pathway and the point of action for ATP-competitive inhibitors.
Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling
The C4-bromo substituent is the key to unlocking the synthetic potential of this compound. It provides a reliable and versatile handle for palladium-catalyzed cross-coupling reactions, enabling the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and selectivity. These reactions are the cornerstones of modern medicinal chemistry, allowing for the modular assembly of complex molecules.[11]
Caption: General synthetic workflow using palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is the premier method for installing aryl and heteroaryl fragments, which are often crucial for occupying hydrophobic pockets in the kinase active site and establishing key binding interactions.[11][12] The reaction couples the C4-bromo position with an organoboron reagent (boronic acid or boronic ester) in the presence of a palladium catalyst and a base.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is indispensable for introducing amine-based linkers and side chains.[12][13] These groups are often designed to interact with the solvent-exposed region of the active site or to improve the physicochemical properties (e.g., solubility, cell permeability) of the final compound. This reaction forms a bond between the C4-position and the nitrogen of a primary or secondary amine.
Experimental Protocols
The following protocols are robust, field-proven methodologies adapted from established procedures for similar heterocyclic systems.[11][12][13] Researchers should consider these as validated starting points, with the understanding that optimization for specific substrates may be necessary.
Protocol 1: Suzuki-Miyaura C-C Coupling
This protocol details the coupling of this compound with a representative arylboronic acid.
Causality Behind Component Selection:
-
Catalyst (Pd(dppf)Cl₂): [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) is a highly efficient and versatile air-stable precatalyst. The dppf ligand is electron-rich and has a large bite angle, promoting the reductive elimination step and accommodating a wide range of substrates.[11]
-
Base (K₂CO₃ or Cs₂CO₃): An aqueous inorganic base is required to activate the boronic acid via formation of a boronate species, which facilitates transmetalation to the palladium center. Cesium carbonate can be more effective for less reactive substrates.
-
Solvent (1,4-Dioxane/H₂O): This biphasic solvent system effectively dissolves both the organic substrates and the inorganic base, facilitating the reaction at the interface. Degassing is critical to prevent oxidation of the Pd(0) active species.
| Component | Role | Typical Reagent | Stoichiometry |
| Starting Material | Electrophile | This compound | 1.0 eq |
| Coupling Partner | Nucleophile | Arylboronic Acid or Ester | 1.1 - 1.5 eq |
| Catalyst | Precatalyst | Pd(dppf)Cl₂ | 0.02 - 0.05 eq |
| Base | Activator | K₂CO₃ or Cs₂CO₃ | 2.0 - 3.0 eq |
| Solvent | Reaction Medium | 1,4-Dioxane / H₂O (4:1 to 10:1) | - |
Step-by-Step Procedure:
-
To a dry reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and potassium carbonate (3.0 eq).
-
Seal the vessel with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) for three cycles.
-
Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired C4-arylated product.
Protocol 2: Buchwald-Hartwig C-N Amination
This protocol describes the amination of the C4-position. A critical consideration for this reaction is the potential for the pyrrole N-H to interfere with catalysis.[8] For challenging substrates or to improve yields, protection of the N-H with a group like SEM (2-(trimethylsilyl)ethoxymethyl) or Ts (tosyl) may be required prior to this step.[14]
Causality Behind Component Selection:
-
Catalyst System (Pd₂(dba)₃ / Xantphos): This is a powerful and widely used catalyst system. Pd₂(dba)₃ is a common Pd(0) source, and Xantphos is a bulky, electron-rich bisphosphine ligand with a large bite angle that is highly effective at promoting C-N bond formation with a broad range of amines.[13]
-
Base (Cs₂CO₃): A strong, non-nucleophilic base is required. Cesium carbonate is often the base of choice as it is highly effective and has good solubility in common organic solvents.[12][13]
-
Solvent (1,4-Dioxane or Toluene): Anhydrous, aprotic solvents are essential to prevent quenching of the base and interference with the catalytic cycle.
| Component | Role | Typical Reagent | Stoichiometry |
| Starting Material | Electrophile | This compound | 1.0 eq |
| Coupling Partner | Nucleophile | Primary or Secondary Amine | 1.2 - 1.5 eq |
| Catalyst | Precatalyst | Pd₂(dba)₃ | 0.02 - 0.05 eq |
| Ligand | Catalyst Component | Xantphos | 0.04 - 0.10 eq |
| Base | Activator | Cs₂CO₃ or NaOt-Bu | 1.5 - 2.5 eq |
| Solvent | Reaction Medium | Anhydrous 1,4-Dioxane or Toluene | - |
Step-by-Step Procedure:
-
In a glovebox or under an inert atmosphere, charge an oven-dried reaction vessel with Pd₂(dba)₃ (0.02 eq), Xantphos (0.05 eq), and Cesium Carbonate (2.0 eq).
-
Add the this compound (1.0 eq) and the desired amine (1.2 eq).
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Seal the vessel tightly and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired C4-aminated product.
Benchmarking: Biological Activity of Related Scaffolds
While specific data for inhibitors derived directly from this compound may be proprietary, the biological activity of closely related analogs underscores the potential of this scaffold. The following table summarizes the potent FGFR inhibitory activity of compounds built upon the 1H-pyrrolo[2,3-b]pyridine core, providing a benchmark for newly synthesized molecules.
| Compound ID | Target | IC₅₀ (nM) | Reference |
| Compound 4h | FGFR1 | 7 | [4] |
| Compound 4h | FGFR2 | 9 | [4] |
| Compound 4h | FGFR3 | 25 | [4] |
| Compound 4h | FGFR4 | 712 | [4] |
This data is representative of the high potency achievable with the 1H-pyrrolo[2,3-b]pyridine scaffold.
Conclusion and Outlook
This compound is a high-value, strategically functionalized building block for the synthesis of potent and selective FGFR inhibitors. Its C4-bromo handle provides a reliable entry point for modular diversification via robust and well-understood palladium-catalyzed cross-coupling reactions. The protocols detailed herein offer validated methods for Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling research teams to rapidly generate novel chemical matter for evaluation in drug discovery programs. The inherent biological potential of the 7-azaindole core, combined with the synthetic versatility of this specific intermediate, positions it as an essential tool in the ongoing development of targeted therapies for FGFR-driven cancers.
References
- 1. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 2. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 4-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine
Authored by: Gemini, Senior Application Scientist
Abstract
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry, serving as a core structural motif in numerous kinase inhibitors and other therapeutic agents.[1][2] Its structural resemblance to purine allows it to form key hydrogen bond interactions with various biological targets.[1] The specific analogue, 4-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine, is a highly valuable and versatile building block. The bromine atom at the C4-position provides a reactive handle for a variety of transition-metal-catalyzed cross-coupling reactions, enabling the systematic exploration of structure-activity relationships (SAR). This guide provides in-depth experimental protocols and technical insights for the derivatization of this key intermediate, focusing on robust and scalable palladium-catalyzed methodologies.
Strategic Considerations for Derivatization
The electronic landscape of this compound is defined by the electron-rich pyrrole ring fused to a relatively electron-poor pyridine ring, further influenced by the inductive effect of the fluorine atom. The primary site for derivatization is the C4-position via cleavage of the C-Br bond. Palladium-catalyzed cross-coupling reactions are the methods of choice due to their broad functional group tolerance, high efficiency, and well-understood mechanisms.[3]
A critical consideration is the acidic proton on the pyrrole nitrogen (N1). In the presence of strong bases used in many coupling reactions, this N-H group can be deprotonated, potentially leading to N-arylation side products or catalyst inhibition.[4][5] While some protocols are effective on the unprotected scaffold[6], N-protection is often employed to enhance substrate solubility, prevent side reactions, and improve reaction yields and reproducibility.[7][8] The (2-(trimethylsilyl)ethoxy)methyl (SEM) group is a common choice due to its stability under typical cross-coupling conditions and its relatively mild deprotection protocols.[8]
Palladium-Catalyzed C-N Bond Formation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, enabling the synthesis of diverse 4-amino-7-azaindole derivatives from the 4-bromo precursor.[9] The success of this reaction on heteroaryl halides is highly dependent on the choice of palladium catalyst, phosphine ligand, and base.[4]
Causality Behind Component Selection:
-
Palladium Precatalyst: While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ are effective, modern, well-defined precatalysts (e.g., XPhos Pd G2, RuPhos Pd G2) offer improved air stability and catalytic activity, often at lower loadings.[6][8]
-
Ligand: Electron-rich, bulky biarylphosphine ligands such as Xantphos, XPhos, or RuPhos are crucial.[4][6][8] These ligands facilitate the key steps of the catalytic cycle—oxidative addition and reductive elimination—which can be challenging with electron-deficient or sterically hindered heteroaryl halides.[9]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOtBu) is highly effective but can be incompatible with sensitive functional groups.[10] Weaker carbonate bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) offer broader functional group tolerance.[4][5][10]
Data Summary: Representative Conditions for Buchwald-Hartwig Amination
| Coupling Partner | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Benzamide | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 | 85 | [4][5] |
| N-Benzylmethylamine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 96 | [7] |
| Secondary Amine | RuPhos Pd G2 | RuPhos | NaOtBu | t-BuOH | RT | 33* | [6] |
| Phenol (C-O Coupling) | Pd(OAc)₂ | Xantphos | K₂CO₃ | 1,4-Dioxane | 110 | 82 | [4][5] |
| Yield reported for a similar 4-chloro-7-azaindole substrate, highlighting potential challenges. |
Detailed Protocol: Buchwald-Hartwig Amination with an Amine
This protocol describes a general procedure for the amination of N-SEM-protected this compound.
Materials:
-
N-SEM-4-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)
-
Amine coupling partner (1.2-1.5 equiv)
-
Pd₂(dba)₃ (2-5 mol%)
-
XPhos (4-10 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.0 equiv)
-
Anhydrous Toluene
Procedure:
-
To a dry Schlenk flask or microwave vial under an inert atmosphere (Argon or Nitrogen), add N-SEM-4-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine, the amine, and sodium tert-butoxide.
-
In a separate vial, weigh the Pd₂(dba)₃ and XPhos ligand.
-
Add anhydrous toluene to the flask containing the substrate, amine, and base, followed by the catalyst/ligand mixture.
-
Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude residue by silica gel column chromatography to yield the desired product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Palladium-Catalyzed C-C Bond Formation: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most versatile and widely used method for forming C(sp²)-C(sp²) bonds, making it ideal for introducing aryl or heteroaryl substituents at the C4-position.[11][12] The reaction is known for its mild conditions and tolerance of a wide array of functional groups.[3]
Causality Behind Component Selection:
-
Boronic Acid/Ester: Arylboronic acids or their more stable ester derivatives (e.g., pinacol esters) are the standard coupling partners. An excess (1.2-2.0 equivalents) is typically used to drive the reaction to completion.[11]
-
Catalyst/Ligand: For heteroaryl bromides, catalyst systems like Pd(dppf)Cl₂ or combinations of a palladium source (Pd(OAc)₂) with a phosphine ligand are effective.[13] Pre-catalysts such as XPhos Pd G2 can offer enhanced stability and activity.[11]
-
Base: An aqueous inorganic base is required to activate the boronic acid for transmetalation. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are most common.[11][13]
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, toluene) and water is typically used to dissolve both the organic and inorganic reagents.[11][12]
Data Summary: Recommended Conditions for Suzuki-Miyaura Coupling
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) | Reference |
| Pd(dppf)Cl₂ | 3-5 | K₂CO₃ | DME | 80-90 | 80-95 | [13] |
| Pd(PPh₃)₄ | 3-5 | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | 70-85 | [12] |
| Pd₂(dba)₃ / SPhos | 1-3 | K₃PO₄ | Toluene/H₂O | 100 | 85-98 | [11] |
| XPhos Pd G2 | 1-3 | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | >90 | [11] |
Detailed Protocol: Suzuki-Miyaura Coupling with an Arylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd(dppf)Cl₂ (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
1,2-Dimethoxyethane (DME)
-
Water
Procedure:
-
In a round-bottom flask, combine this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add degassed DME and water (typically a 4:1 to 5:1 ratio).
-
Heat the mixture to 85 °C with stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction is often complete within 2-6 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the layers. Extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic extracts, wash with brine, dry over magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude material via silica gel chromatography or recrystallization to obtain the 4-aryl-5-fluoro-1H-pyrrolo[2,3-b]pyridine.
-
Confirm the structure and purity of the product by NMR and MS analysis.[11]
Palladium-Catalyzed C-C Bond Formation: Sonogashira Coupling
The Sonogashira coupling provides a direct route to synthesize 4-alkynyl-7-azaindoles by coupling the 4-bromo starting material with a terminal alkyne.[14][15] The resulting alkynyl group is a highly versatile synthetic handle, readily participating in subsequent transformations like click chemistry, reductions, or further coupling reactions.
Causality Behind Component Selection:
-
Catalyst System: The classic Sonogashira reaction employs a dual catalyst system: a palladium source (e.g., Pd(PPh₃)₂Cl₂) to activate the aryl halide and a copper(I) co-catalyst (e.g., CuI) to activate the alkyne.[15] Copper-free conditions have also been developed to avoid potential issues with copper contamination in biological assays.[16]
-
Base: A mild amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used, often serving as the solvent as well. It neutralizes the HBr generated during the reaction.
-
Ligand: Triphenylphosphine (PPh₃) is the most common ligand for this transformation.
Detailed Protocol: Copper-Catalyzed Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.5-2.0 equiv)
-
Pd(PPh₃)₂Cl₂ (2-5 mol%)
-
Copper(I) Iodide (CuI) (4-10 mol%)
-
Triethylamine (TEA) or a mixture of THF/TEA
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous solvent (e.g., THF) followed by anhydrous triethylamine.
-
Add the terminal alkyne via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) as needed. The reaction is often complete in 2-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate in vacuo.
-
Dissolve the residue in a suitable solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by silica gel chromatography to afford the 4-alkynyl product.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 5. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6 [organic-chemistry.org]
- 15. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 16. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support center for the synthesis of 4-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine (also known as 4-bromo-5-fluoro-7-azaindole). This guide is designed for researchers, chemists, and drug development professionals to address common challenges and improve the yield and purity of this critical building block. The content is structured in a question-and-answer format to provide direct solutions to specific experimental issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthetic strategy for this compound.
Q1: What are the primary synthetic routes to this compound?
A1: The synthesis of this compound is a multi-step process that typically starts from the parent 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold. The main challenge lies in the regioselective introduction of the fluorine and bromine substituents. Two common strategies are employed:
-
Sequential Halogenation of a Pre-functionalized Azaindole: This is a widely used approach that involves starting with a commercially available or synthesized azaindole and introducing the halogens in separate, controlled steps. The order of halogenation is critical for achieving the correct isomer.
-
Cyclization to Form the Bicyclic Core: This strategy involves constructing the pyrrolo[2,3-b]pyridine ring from a suitably substituted pyridine precursor that already contains the required halogen atoms. Methods like the Fischer, Bartoli, or Larock indole syntheses can be adapted for this purpose.[1]
A common and effective route involves the N-oxidation of 7-azaindole, which activates the pyridine ring for subsequent regioselective functionalization.[2]
Caption: A generalized workflow for the synthesis of halogenated 7-azaindoles.
Q2: Why is regioselectivity a major challenge in the direct halogenation of 7-azaindole?
A2: The 7-azaindole ring system has two electronically distinct rings. The pyrrole ring is electron-rich and highly susceptible to electrophilic substitution, primarily at the C3 position.[3] The pyridine ring is electron-deficient. Direct electrophilic bromination of unprotected 7-azaindole almost exclusively yields the 3-bromo derivative. To achieve substitution on the pyridine ring (at C4 and C5), the reactivity of the pyrrole ring must be suppressed, and the pyridine ring must be activated. This is typically achieved by:
-
N-protection of the pyrrole: Groups like tosyl (Ts) or benzenesulfonyl (Bs) can reduce the nucleophilicity of the pyrrole ring and direct substitution.[4][5]
-
N-oxidation of the pyridine: As mentioned in A1, forming the N-oxide activates the C4 and C6 positions for nucleophilic attack or subsequent rearrangement reactions.[2]
Q3: What are the most critical parameters to control for maximizing yield?
A3: Success in this synthesis hinges on meticulous control over several parameters:
-
Temperature: Halogenation reactions and any steps involving organometallic intermediates are often highly temperature-sensitive. Low temperatures (-78 °C to 0 °C) are frequently required to prevent side reactions and control regioselectivity.[6]
-
Stoichiometry: Precise control over the molar equivalents of halogenating agents (e.g., N-Bromosuccinimide - NBS) is crucial to prevent over-halogenation (di- or tri-bromination).[5]
-
Anhydrous Conditions: Many steps, particularly those involving strong bases (like LDA) or fluoride sources for SNAr reactions, require strictly anhydrous (water-free) solvents and an inert atmosphere (Nitrogen or Argon) to prevent quenching of reagents and decomposition.
-
Solvent Choice: The polarity and aprotic/protic nature of the solvent can dramatically influence reaction rates and selectivity. For example, polar aprotic solvents like DMSO or DMF are often used for nucleophilic aromatic substitution (SNAr) reactions to introduce fluorine.[2]
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the synthesis.
Issue 1: Low Yield in Fluorination Step
Q: I am attempting a nucleophilic aromatic substitution (SNAr) to introduce the fluorine atom at C5, but the reaction is sluggish and gives a low yield. What are the potential causes and solutions?
A: Low yields in SNAr fluorination reactions on the azaindole core are common and can usually be attributed to several factors. The key is to have an electron-deficient ring and a good leaving group at the target position.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Solution |
| Poor Leaving Group | The rate of SNAr is highly dependent on the stability of the leaving group. For halogen exchange, the order of reactivity is typically I > Br > Cl. A nitro group (NO₂) is also an excellent leaving group. | If possible, synthesize the precursor with a better leaving group at the C5 position, such as an iodo or nitro substituent. |
| Insufficient Ring Activation | The SNAr reaction requires a sufficiently electron-poor pyridine ring to be attacked by the fluoride nucleophile. | Ensure that electron-withdrawing groups are present on the ring. The existing bromine at C4 and the pyridine nitrogen itself contribute, but sometimes this is not enough. N-protection of the pyrrole with a strong electron-withdrawing group can enhance reactivity. |
| Inappropriate Fluoride Source/Solvent | The nucleophilicity of the fluoride ion is critical. "Naked" fluoride, free from strong solvation by protic solvents, is most effective. | Use a combination of a suitable fluoride source and a high-boiling polar aprotic solvent. Spray-dried potassium fluoride (KF) with a phase-transfer catalyst (e.g., Kryptofix 222) or cesium fluoride (CsF) are excellent choices. Solvents like DMSO, DMF, or Sulfolane are preferred.[2] |
| Presence of Water | Trace amounts of water will solvate the fluoride ions, drastically reducing their nucleophilicity, and can lead to unwanted hydrolysis side products. | Use anhydrous solvents and reagents. Dry glassware thoroughly in an oven before use and run the reaction under an inert atmosphere (N₂ or Ar). |
Issue 2: Poor Regioselectivity during Bromination
Q: My bromination reaction on 5-fluoro-1H-pyrrolo[2,3-b]pyridine is yielding a mixture of isomers, including the undesired 3-bromo and di-brominated products. How can I improve selectivity for the C4 position?
A: Achieving C4 regioselectivity requires careful selection of the brominating agent, reaction conditions, and often, a protecting group strategy. The C3 position is the kinetically favored site for electrophilic attack.
Caption: Decision tree for troubleshooting poor bromination selectivity.
Detailed Solutions:
-
Protect the Pyrrole Nitrogen: This is the most effective strategy. Attaching a bulky, electron-withdrawing protecting group like benzenesulfonyl (Bs) or p-toluenesulfonyl (Ts) to the pyrrole nitrogen serves two purposes:
-
Choice of Brominating Agent: The reactivity of the brominating agent plays a significant role.
-
N-Bromosuccinimide (NBS): Highly reactive and often leads to poor selectivity or over-bromination if not carefully controlled.
-
Copper(II) Bromide (CuBr₂): A milder and highly effective reagent for the regioselective 3-bromination of azaindoles, but its selectivity for other positions can be condition-dependent. It is often used at room temperature in solvents like acetonitrile.[3]
-
PyBrop: This brominating agent, used with a dehydrating agent, has been reported to improve selectivity and yield in the synthesis of halogenated azaindoles.[7]
-
-
Optimize Reaction Conditions:
-
Stoichiometry: Use of 1.0 to 1.1 molar equivalents of the brominating agent is critical to minimize the formation of di-brominated products.
-
Temperature: Perform the reaction at low temperatures (e.g., 0 °C or below) to slow down the reaction rate, which often favors the thermodynamically more stable product and improves selectivity.
-
Issue 3: Difficulty in Product Purification
Q: My final product, this compound, is difficult to purify by silica gel chromatography. It either streaks badly or co-elutes with an impurity. What are my options?
A: Purification of azaindoles can be challenging due to their polarity and ability to chelate with the silica gel.
Recommended Strategies:
-
Modify Chromatography Conditions:
-
Solvent System: Avoid highly acidic or basic solvents. A common mobile phase is a gradient of ethyl acetate in hexanes or dichloromethane/methanol.
-
Additive: Add a small amount (~0.5-1%) of a tertiary amine like triethylamine (Et₃N) to the eluent. This deactivates the acidic silanol groups on the silica surface, reducing streaking and improving peak shape.
-
Alternative Stationary Phase: Consider using alumina (neutral or basic) or a C18-functionalized reverse-phase silica gel if normal phase fails.
-
-
Crystallization: This is often the best method for obtaining highly pure material, especially on a larger scale.
-
Solvent Screening: Experiment with various solvent/anti-solvent systems to find conditions that promote crystallization of the desired product while leaving impurities in the mother liquor. Common systems include ethyl acetate/hexanes, dichloromethane/pentane, or isopropanol/water.
-
Procedure: Dissolve the crude product in a minimum amount of a hot solvent in which it is soluble. Slowly add a cold anti-solvent (in which the product is insoluble) until turbidity persists. Allow the solution to cool slowly to room temperature, and then to 0-4 °C to maximize crystal formation.
-
-
Acid-Base Extraction: If the primary impurity has a different pKa than your product, an aqueous acid-base workup can be effective. Since the azaindole is basic, it can be extracted into an acidic aqueous phase (e.g., 1M HCl), washed with an organic solvent to remove non-basic impurities, and then the aqueous phase can be basified (e.g., with NaOH or NaHCO₃) to precipitate the product, which is then extracted back into an organic solvent.
Part 3: Optimized Experimental Protocol
The following is a representative protocol for the synthesis of a key intermediate, 4-chloro-5-bromo-1H-pyrrolo[2,3-b]pyridine , which can then be subjected to fluorination. This route leverages N-protection to ensure high regioselectivity.
Step 1: N-Protection of 1H-pyrrolo[2,3-b]pyridine
-
To a solution of 1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add benzenesulfonyl chloride (PhSO₂Cl, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of water. Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography to yield 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine.
Step 2: Regioselective Bromination at C5
-
Dissolve the N-protected azaindole (1.0 eq) in a suitable solvent like CCl₄ or CH₂Cl₂.
-
Add N-Bromosuccinimide (NBS, 1.05 eq) in one portion.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution and then with brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude 5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is often pure enough for the next step.
Step 3: Regioselective Chlorination at C4
-
To a solution of the 5-bromo intermediate (1.0 eq) in anhydrous THF at -78 °C, add n-butyllithium (n-BuLi, 2.2 eq) dropwise. This performs a lithium-halogen exchange and subsequent deprotonation.
-
Stir the mixture at -78 °C for 1 hour.
-
Add a solution of N-chlorosuccinimide (NCS, 1.2 eq) in anhydrous THF dropwise.
-
Stir at -78 °C for an additional 2 hours before allowing the reaction to slowly warm to room temperature.
-
Quench with saturated aqueous NH₄Cl solution and extract with ethyl acetate.
-
Dry, concentrate, and purify by chromatography to yield 4-chloro-5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine.
Step 4: Deprotection
-
Dissolve the protected intermediate in a mixture of methanol and THF.
-
Add an aqueous solution of sodium hydroxide (NaOH, 3-5 eq).
-
Heat the mixture to 50-60 °C and stir for 2-5 hours until deprotection is complete by TLC.
-
Cool the mixture, neutralize with dilute HCl, and extract with ethyl acetate.
-
Dry, concentrate, and purify by chromatography or crystallization to obtain the final intermediate.
This intermediate can then undergo a nucleophilic aromatic substitution (SNAr) reaction to replace the C5-Br or C4-Cl with fluorine, depending on the desired final product and relative reactivity.
References
- 1. baranlab.org [baranlab.org]
- 2. CN102746295A - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Azaindole Framework in the Design of Kinase Inhibitors [mdpi.com]
- 6. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2016100651A1 - A process for preparing halogenated azaindole compounds using pybrop - Google Patents [patents.google.com]
Technical Support Center: Chromatographic Purification of 4-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support center for the chromatographic purification of 4-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the purification of this and structurally related halogenated azaheterocycles.
Introduction
This compound is a key building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other therapeutic agents.[1] Its purification can present unique challenges due to its specific physicochemical properties, including its aromaticity, the presence of a basic nitrogen atom, and multiple halogen substituents. This guide provides practical, field-tested advice to overcome common hurdles in obtaining this compound in high purity.
Troubleshooting Guide
This section addresses specific issues that may arise during the chromatographic purification of this compound.
Issue 1: Poor Separation of the Target Compound from Impurities in Normal-Phase Chromatography
Question: I am using a standard silica gel flash chromatography system with a hexane/ethyl acetate gradient, but my compound is co-eluting with impurities. How can I improve the resolution?
Answer: Poor separation in normal-phase chromatography for a compound like this compound often stems from an inappropriate solvent system or interactions with the stationary phase. The pyridine nitrogen can cause peak tailing on acidic silica gel.
Troubleshooting Steps:
-
Optimize the Solvent System:
-
Adjust Polarity: If the compound elutes too quickly (high Rf), decrease the polarity of the mobile phase by reducing the proportion of ethyl acetate to hexane.[2] Conversely, if it is strongly retained, a gradual increase in ethyl acetate is necessary.[2]
-
Introduce a Different Solvent: For polar compounds, consider switching to a dichloromethane/methanol system.[3] This can alter the selectivity of the separation.
-
Ternary Mixtures: Sometimes, a three-component mobile phase can provide better resolution. For example, adding a small amount of methanol to a dichloromethane/hexane mixture can significantly change the elution profile.
-
-
Mitigate Peak Tailing:
-
Add a Basic Modifier: The basicity of the pyridine nitrogen (pKa around 5.2-6) can lead to strong interactions with acidic silanol groups on the silica surface, resulting in peak tailing.[4][5] To counteract this, add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia in methanol to the mobile phase.[3] This will compete for the acidic sites on the silica gel and improve the peak shape.
-
-
Consider an Alternative Stationary Phase:
-
Alumina: Alumina is a basic stationary phase and can be a good alternative to silica for purifying basic compounds like pyridines, as it minimizes acidic interactions.[6]
-
Amine-bonded Silica: This stationary phase is specifically designed for the purification of amines and other basic compounds and can provide excellent peak shapes without the need for mobile phase modifiers.[6]
-
Issue 2: The Compound Appears to be Degrading on the Column
Question: I am observing multiple new spots on my TLC analysis of the collected fractions that were not in the crude material. Is my compound degrading?
Answer: While this compound is generally stable, prolonged exposure to the acidic environment of standard silica gel can potentially lead to degradation for some sensitive compounds.
Troubleshooting Steps:
-
Minimize Contact Time: Speed up the purification process. Flash chromatography is preferable to gravity column chromatography for this reason.
-
Use a Deactivated Stationary Phase: Consider using a deactivated silica gel or switching to a less acidic stationary phase like alumina.
-
Dry Loading: If the compound is dissolved in a solvent that is stronger than the initial mobile phase, it can cause band broadening and prolonged exposure at the top of the column. Dry loading the sample onto silica gel or an inert support like Celite can mitigate this.[2][7]
Issue 3: Difficulty in Separating Halogenated Isomers or Dehalogenated Impurities
Question: My product is contaminated with a dehalogenated impurity (e.g., 5-fluoro-1H-pyrrolo[2,3-b]pyridine) or a positional isomer, and they are very difficult to separate.
Answer: The separation of closely related halogenated compounds can be challenging due to their similar polarities.[8] Achieving baseline separation often requires high-performance chromatographic techniques.
Troubleshooting Steps:
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, HPLC is the method of choice.
-
Reverse-Phase HPLC (RP-HPLC): This is often the most effective technique. A C18 column is a good starting point.[9][10]
-
Mobile Phase Optimization: A gradient of water and acetonitrile or methanol is typically used.[10] Adding an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase can improve peak shape for basic compounds by ensuring the pyridine nitrogen is protonated.[4][11]
-
Alternative Stationary Phases: If separation on a C18 column is insufficient, consider a phenyl-hexyl or a pentafluorophenyl (PFP) column. PFP columns, in particular, can offer unique selectivity for halogenated and aromatic compounds.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a flash chromatography method for this compound?
A1: A good starting point is to perform thin-layer chromatography (TLC) to determine an appropriate solvent system.[2]
-
Stationary Phase: Standard silica gel 60.
-
Mobile Phase Screening: Start with a 1:1 mixture of hexane and ethyl acetate.[2] Adjust the ratio to achieve an Rf value for your target compound between 0.15 and 0.35 for optimal separation in a flash column.[2]
-
Visualization: The compound should be UV active due to its aromatic structure, so it can be visualized under a UV lamp at 254 nm.[7]
Q2: Should I use normal-phase or reverse-phase chromatography for the purification?
A2: The choice depends on the nature of the impurities.
-
Normal-Phase (e.g., silica gel): This is generally suitable for separating compounds with different polarities. It is a good first choice for removing non-polar impurities or highly polar baseline impurities.[6]
-
Reverse-Phase (e.g., C18): This is often more effective for separating structurally similar compounds, such as halogenated isomers or dehalogenated byproducts.[8] It is also a good choice if the impurities are more polar than the target compound.
Q3: My compound is not very soluble in the initial mobile phase for flash chromatography. What should I do?
A3: Poor solubility in the mobile phase can be addressed by a few methods.
-
Liquid Loading in a Stronger Solvent: Dissolve the crude material in a minimal amount of a stronger, polar solvent like dichloromethane or ethyl acetate to load it onto the column.[12] However, be aware that this can lead to band broadening.
-
Dry Loading: This is often the best approach for poorly soluble compounds.[2] Dissolve your crude product in a volatile solvent (e.g., dichloromethane or methanol), add a small amount of silica gel, and then evaporate the solvent to obtain a dry powder. This powder can then be loaded onto the top of the column.[2][7]
Q4: What are the typical impurities I might encounter in the synthesis of this compound?
A4: The impurities will depend on the synthetic route. However, common impurities in the synthesis of halogenated heterocycles can include:
-
Starting Materials: Unreacted precursors.
-
Dehalogenated Byproducts: Loss of the bromine or fluorine atom.[8]
-
Positional Isomers: If the halogenation step is not completely regioselective.[13][14]
-
Over-halogenated Products: Introduction of additional halogen atoms.
Q5: Can I use supercritical fluid chromatography (SFC) for this purification?
A5: Yes, SFC can be an excellent alternative, especially for separating closely related isomers. Chiral SFC has been shown to be effective for separating halogen-containing small molecules.[8] Achiral SFC is also a powerful technique that offers fast separations with reduced solvent consumption.
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography (Normal-Phase)
-
Method Development (TLC):
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., gradients of hexane/ethyl acetate or dichloromethane/methanol).
-
Identify a solvent system that gives your target compound an Rf of approximately 0.2-0.3 and good separation from impurities.
-
-
Column Packing:
-
Select a column size appropriate for the amount of crude material (typically a 40:1 to 100:1 ratio of silica to crude material by weight).
-
Pack the column with silica gel as a slurry in the initial, least polar mobile phase.
-
-
Sample Loading:
-
Liquid Loading: Dissolve the crude material in a minimal amount of the mobile phase or a slightly more polar solvent and inject it onto the column.[12]
-
Dry Loading: Dissolve the crude material in a volatile solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent. Load the resulting powder onto the column.[2]
-
-
Elution:
-
Begin eluting with the initial mobile phase.
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Product Recovery:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (or Alumina for basic compounds)[6] | Standard, cost-effective choice for normal-phase.[6] |
| Mobile Phase | Hexane/Ethyl Acetate or Dichloromethane/Methanol[3] | Offers a good polarity range for many organic compounds. |
| Modifier | 0.1-1% Triethylamine (if peak tailing occurs)[3] | Masks acidic silanol groups, improving peak shape for basic compounds. |
| Loading | Dry loading[2] | Improves resolution for poorly soluble compounds. |
Protocol 2: General Procedure for Preparative RP-HPLC
-
Method Development (Analytical HPLC):
-
Use an analytical C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Develop a gradient method, typically with Mobile Phase A as water with 0.1% formic acid or TFA, and Mobile Phase B as acetonitrile or methanol with 0.1% formic acid or TFA.[10][11]
-
Optimize the gradient to achieve baseline separation of the target compound from impurities.
-
-
Scale-Up to Preparative HPLC:
-
Use a preparative C18 column with the same stationary phase chemistry.
-
Adjust the flow rate and gradient time according to the column dimensions.
-
Dissolve the crude material in a suitable solvent (e.g., methanol or DMF) at a concentration that avoids precipitation on the column.
-
-
Purification:
-
Inject the sample onto the preparative column.
-
Run the optimized gradient method.
-
Collect fractions corresponding to the peak of the target compound.
-
-
Product Recovery:
-
Combine the pure fractions.
-
Remove the organic solvent (e.g., acetonitrile) by rotary evaporation.
-
Lyophilize the remaining aqueous solution to obtain the pure product as a solid.
-
| Parameter | Recommendation | Rationale |
| Stationary Phase | C18 or PFP silica[9] | C18 is a versatile reverse-phase material; PFP offers unique selectivity for halogenated aromatics.[8] |
| Mobile Phase | Water/Acetonitrile or Water/Methanol[10] | Standard mobile phases for RP-HPLC. |
| Modifier | 0.1% Formic Acid or TFA[4][11] | Improves peak shape for basic compounds by protonation. |
| Detection | UV at 254 nm or appropriate wavelength | The aromatic system of the compound allows for UV detection. |
Visual Guides
Workflow for Chromatography Method Selection
Caption: Decision tree for selecting the appropriate chromatographic method.
Troubleshooting Logic for Poor Resolution
Caption: Stepwise guide to troubleshooting poor chromatographic resolution.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. sorbtech.com [sorbtech.com]
- 3. Chromatography [chem.rochester.edu]
- 4. helixchrom.com [helixchrom.com]
- 5. helixchrom.com [helixchrom.com]
- 6. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 7. orgsyn.org [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Separation of 4-Acetylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mountainscholar.org [mountainscholar.org]
- 14. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Scale-Up Synthesis of 4-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine
Welcome to the dedicated technical support guide for the synthesis of 4-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine (also known as 4-bromo-5-fluoro-7-azaindole). This key heterocyclic building block is integral to the development of numerous therapeutic agents, particularly in the realm of protein kinase inhibitors.[1][2] However, transitioning its synthesis from the laboratory bench to a multi-kilogram scale presents a unique set of challenges rooted in the inherent reactivity of the 7-azaindole core and the specific halogen substituents.
The electron-deficient nature of the pyridine ring often complicates classical indole formation methods, necessitating carefully optimized conditions.[3] This guide is structured to provide practical, experience-driven solutions to common problems encountered during scale-up, focusing on causality to empower researchers and process chemists to make informed decisions. We will address issues ranging from regioselectivity and reaction kinetics to purification and safety at scale.
Part 1: Troubleshooting Guide for Key Synthetic Transformations
Scaling up the synthesis of halogenated heterocycles is rarely a linear process. This section addresses specific, frequently encountered issues in a question-and-answer format, focusing on the most challenging steps: electrophilic bromination and final purification.
A. Electrophilic Bromination of the 7-Azaindole Core
The introduction of bromine is a critical step, often accomplished by treating a 5-fluoro-1H-pyrrolo[2,3-b]pyridine precursor with an electrophilic bromine source like N-bromosuccinimide (NBS).
Question 1: We are experiencing poor regioselectivity during the bromination of our 5-fluoro-7-azaindole precursor, with significant formation of the 3-bromo and 3,4-dibromo isomers. How can we improve selectivity for the desired C4 position?
Answer: This is a classic challenge driven by the electronics of the pyrrolo[2,3-b]pyridine system. The pyrrole ring is inherently electron-rich and prone to electrophilic attack, primarily at the C3 position. The fluorine at C5 is an electron-withdrawing group, which slightly deactivates the pyridine ring but is not sufficient to fully direct bromination to C4.
Core Cause: The kinetic product is the C3-bromo isomer due to the high electron density at this position. Achieving C4-bromination requires overcoming this kinetic barrier.
Troubleshooting Steps:
-
Protect the Pyrrole Nitrogen: The N-H of the pyrrole is acidic and can complicate the reaction. Protecting it with a suitable group, such as a tosyl (Ts) or [2-(trimethylsilyl)ethoxy]methyl (SEM) group, can alter the electronic distribution and sterically hinder the C3 position, favoring C4 attack. This is a common strategy to improve selectivity in subsequent functionalization.[4][5]
-
Solvent and Temperature Control: Running the reaction in a less polar solvent at lower temperatures can increase selectivity. For instance, using acetonitrile at -10°C to 0°C can slow down the reaction rate, allowing the electrophile to discriminate more effectively between the C3 and C4 positions. A patent for a similar synthesis highlights controlling the temperature below 10°C as a key parameter.[6]
-
Choice of Brominating Agent: While NBS is common, its reactivity can sometimes be difficult to control on a large scale. Consider a milder brominating agent or a bromine source that allows for slow, controlled addition. Dose-controlled addition of NBS as a solution in a suitable solvent is crucial for maintaining low concentrations and minimizing side reactions.[7]
Question 2: Our bromination with NBS is extremely sluggish at scale, and increasing the temperature leads to impurity formation. What factors could be responsible for the slow kinetics?
Answer: Sluggish kinetics at scale, even when successful at the bench, often point to issues with mass transfer, solubility, or the quality of reagents.
Core Cause: Inadequate mixing in a large reactor can lead to localized "hot spots" and areas of poor reagent contact. The quality of NBS can also be a significant factor.
Troubleshooting Steps:
-
Assess Reagent Quality: The purity and assay of NBS should be verified before use. Older or improperly stored NBS can contain succinimide and residual bromine, affecting its reactivity and leading to inconsistent results.[7]
-
Improve Solubility and Mass Transfer: Ensure the 7-azaindole starting material is fully dissolved before adding the brominating agent. If solubility is an issue, consider a co-solvent system. For large reactors, verify that the agitation (stirring speed and impeller design) is sufficient to maintain a homogenous slurry or solution.
-
Consider an Acidic Co-reagent: The presence of a catalytic amount of a strong acid can sometimes accelerate electrophilic bromination reactions. However, this must be carefully tested at a small scale, as it can also decrease selectivity.
Workflow for Troubleshooting Bromination Yield and Selectivity
Caption: Decision workflow for bromination troubleshooting.
B. Purification and Isolation
Question 3: We are struggling with the final purification of this compound. Column chromatography is not viable for our target scale, and recrystallization attempts have resulted in low recovery. What are the likely impurities and how can we remove them?
Answer: Purification is a major hurdle in multi-kilogram campaigns. The key is to control the impurity profile in the preceding steps. The most common impurities are likely regioisomers and over-halogenated products from the bromination step.
Core Cause: Structurally similar isomers (e.g., 3-bromo) and the starting material have very similar polarity and solubility profiles to the desired product, making separation by simple crystallization difficult.
Troubleshooting Steps:
-
Impurity Profile Analysis: Use LC-MS and NMR to identify the specific structures of the major impurities. This is critical for designing a rational purification strategy.
-
Reactive Quench/Workup: Design the reaction quench to remove specific impurities. For example, a quench with sodium bisulfite can remove any excess NBS or bromine.[6]
-
Telescoping vs. Isolation: While telescoping steps (carrying forward crude material) can improve efficiency, this synthesis often requires isolation and purification after the bromination step to ensure high-quality material enters the final stages.
-
Recrystallization Solvent Screening: A systematic solvent screening for recrystallization is essential. Use a binary solvent system (one solvent in which the product is soluble, and an anti-solvent in which it is not) to improve recovery. Seeding with a small amount of pure product can be critical for inducing crystallization at a large scale.
-
Acid/Base Swing: The 7-azaindole core has a basic pyridine nitrogen. An acid/base swing can be an effective purification method. Dissolve the crude material in an organic solvent and extract it into an acidic aqueous phase. The neutral organic impurities will remain in the organic layer. The acidic aqueous layer can then be basified to precipitate the pure product, which is then filtered.
| Parameter | Bench Scale (Grams) | Pilot Scale (Kilograms) | Key Considerations for Scale-Up |
| Bromination Temp. | -10°C to 5°C | -10°C to 0°C | Heat transfer is less efficient in large reactors; requires robust cooling systems to prevent temperature overshoots and side reactions. |
| Reagent Addition | Manual addition of solid NBS | Metered addition of NBS solution | Dose-controlled addition is critical for safety, selectivity, and managing exotherms. Avoid charging large quantities of solids to a reactor.[7] |
| Mixing | Magnetic Stir Bar | Overhead Stirrer (Impeller) | Mechanical stirring is required to ensure homogeneity. Inadequate mixing can lead to poor kinetics and localized side reactions. |
| Purification | Flash Chromatography | Recrystallization / Acid-Base Swing | Chromatography is generally not economically viable at scale. Developing a robust, scalable crystallization or extraction procedure is paramount. |
| Safety | Fume Hood | Process Safety Management (PSM) | Handling corrosive and toxic reagents like bromine requires rigorous engineering controls, PPE, and emergency procedures.[8] |
| Table 1. Comparison of Key Parameters from Bench to Pilot Scale Synthesis. |
Part 2: General FAQs
Q1: What are the primary safety concerns when scaling up this synthesis?
A1: The two main areas of concern are the halogenation steps.
-
Bromination: N-bromosuccinimide (NBS) and especially liquid bromine (Br₂) are highly corrosive and toxic.[7] Large-scale brominations can be highly exothermic. Runaway reactions are a significant risk if addition rates and cooling are not properly controlled. The use of solvents like DMF with brominating agents should be avoided due to significant reactivity and safety hazards.[7]
-
Fluorination: If the synthesis involves a fluorination step (e.g., using KF or other fluoride sources), be aware that many fluorinating reagents are hazardous.[9] For example, reagents that can generate hydrogen fluoride (HF) are acutely toxic and corrosive.[9] Reactions are often run at high temperatures, which adds to the risk.[10]
Q2: What analytical methods are essential for process control?
A2: Robust in-process controls (IPCs) are crucial for a successful scale-up.
-
HPLC/UPLC: This is the workhorse method for monitoring reaction progress, determining the consumption of starting materials, and quantifying the formation of product and impurities.
-
LC-MS: Essential during development to quickly identify the mass of byproducts and impurities.[1]
-
¹H NMR: Used to confirm the structure of intermediates and the final product, and to assess the regiochemistry of the bromination step.
-
DSC (Differential Scanning Calorimetry): Highly recommended before scale-up to study the thermal properties of the reaction and identify any potential thermal hazards or dangerous exotherms.
Q3: Are there any "green chemistry" considerations for this process?
A3: Yes. The ACS Green Chemistry Institute (GCI) Pharmaceutical Roundtable provides excellent guidance on reagent selection.[8] For bromination, the goal is to avoid large molar excesses of reagents and use sources with lower mass intensity.[8] Where possible, select solvents that have a lower environmental impact and are easier to recycle. For instance, replacing older, hazardous solvents like DMF or dioxane with greener alternatives should be evaluated if the reaction chemistry allows.[10]
Plausible Synthetic Pathway Overview
Caption: A plausible high-level synthetic workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 7. scientificupdate.com [scientificupdate.com]
- 8. Bromination - Wordpress [reagents.acsgcipr.org]
- 9. benchchem.com [benchchem.com]
- 10. books.rsc.org [books.rsc.org]
minimizing side reactions in the fluorination of 1H-pyrrolo[2,3-b]pyridine
Introduction
Welcome to the technical support guide for the fluorination of 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole. This scaffold is a privileged structure in medicinal chemistry, and its fluorinated derivatives are highly sought after for their potential to modulate physicochemical and pharmacological properties such as metabolic stability, lipophilicity, and target binding affinity.[1][2]
However, the selective introduction of a fluorine atom onto the 7-azaindole core is a significant challenge. The inherent electronic properties of the bicyclic system—an electron-rich pyrrole ring fused to an electron-deficient pyridine ring—create a complex reactivity landscape.[3] This complexity often leads to a variety of side reactions, including poor regioselectivity, over-fluorination, and substrate decomposition.
This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common issues encountered during the fluorination of 1H-pyrrolo[2,3-b]pyridine. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your synthetic strategy.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format. Each answer provides a mechanistic explanation and actionable steps for resolution.
Problem 1: Poor Regioselectivity and Formation of Multiple Isomers
Q: My electrophilic fluorination of N-protected 7-azaindole is yielding a mixture of C3-, C4-, and C6-fluorinated isomers. How can I improve selectivity for a single position?
A: This is the most common challenge. The regiochemical outcome of electrophilic fluorination on the 7-azaindole nucleus is a delicate balance of electronic effects, steric hindrance, and reaction conditions. The pyrrole ring is inherently more electron-rich and thus more susceptible to electrophilic attack than the pyridine ring.[3]
Root Causes & Corrective Actions:
-
Inherent Ring Electronics: In an unprotected or simple N-alkyl protected 7-azaindole, the C3 position is the most electron-rich and kinetically favored site for electrophilic attack. If C3 is your target, the challenge is minimizing reaction at other sites. If another position is desired, you must electronically or sterically disfavor the C3 position.
-
Influence of the N1-Protecting Group: The choice of the protecting group on the pyrrole nitrogen is the most critical parameter for directing regioselectivity.
-
Electronic Effects: Electron-withdrawing protecting groups (e.g., sulfonyl derivatives like tosyl (Ts) or benzenesulfonyl (Bs)) significantly decrease the nucleophilicity of the pyrrole ring. This deactivation can sometimes shift selectivity towards the pyridine ring or less reactive positions.
-
Steric Hindrance: Bulky protecting groups can sterically block access to the C2 and C7 positions, although their effect on the C3 position is less direct. For successful subsequent reactions like Buchwald-Hartwig amination, protecting the pyrrole nitrogen is often essential.[3]
-
-
Choice of Fluorinating Agent: The reactivity and steric bulk of the electrophilic fluorinating agent play a crucial role.
-
Selectfluor® (F-TEDA-BF₄): A highly reactive and versatile reagent.[4][5] Its high reactivity can sometimes lead to lower selectivity, especially at elevated temperatures.
-
N-Fluorobenzenesulfonimide (NFSI): Generally considered a milder electrophilic fluorinating agent than Selectfluor.[6][7] Using a less reactive agent can often improve selectivity by favoring reaction at only the most nucleophilic site.
-
Workflow for Optimizing Regioselectivity
The following decision tree can guide your optimization strategy.
References
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine Analogs as Kinase Inhibitors
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, stands as a privileged scaffold in modern medicinal chemistry. Its unique structure, capable of mimicking the adenine hinge-binding motif of ATP, has cemented its role as a cornerstone in the design of potent and selective kinase inhibitors.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a specific, highly functionalized class of these analogs: those bearing a 4-bromo and a 5-fluoro substitution. We will explore how modifications to this core influence biological activity against key oncogenic kinases, supported by comparative data and detailed experimental protocols. The strategic placement of fluorine at the C4-position often enhances metabolic stability and binding affinity, while the bromine at C5 can act as a key interaction point or a versatile synthetic handle for further chemical exploration.[3]
The 4-Bromo-5-Fluoro-7-Azaindole Core: A Strategic Starting Point
The rationale for focusing on this dual-substituted scaffold is rooted in established medicinal chemistry principles. Fluorine, with its small size and high electronegativity, can form favorable orthogonal multipolar interactions with the kinase active site and modulate the pKa of adjacent functionalities, thereby improving cell permeability and metabolic resistance.[3] The bromine atom offers a predictable vector for diversification through well-established cross-coupling reactions, allowing for a systematic exploration of the chemical space to optimize potency and selectivity.
Comparative SAR Analysis at Key Kinase Targets
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated significant inhibitory activity against several critical kinase targets implicated in cancer and other diseases.[4] The following sections compare the performance of various analogs against these targets, highlighting key structural determinants of activity.
Fibroblast Growth Factor Receptor (FGFR) Family
Abnormal activation of the FGFR signaling pathway is a known driver in numerous cancers, making it a prime target for therapeutic intervention.[5][6] The 7-azaindole scaffold has proven to be a highly effective starting point for potent FGFR inhibitors.[7]
SAR studies reveal that substitutions at the 5-position of the pyrrolo[2,3-b]pyridine ring are critical for potent FGFR inhibition. The design rationale often involves introducing a group that can form a hydrogen bond with Gly485 in the FGFR active site.[6] Simultaneously, modifications to substituents attached to the core are explored to exploit a hydrophobic pocket within the ATP-binding site.[6]
One study identified compound 4h , a 1H-pyrrolo[2,3-b]pyridine derivative, as a potent pan-FGFR inhibitor with IC50 values of 7, 9, and 25 nM against FGFR1, FGFR2, and FGFR3, respectively.[5][6] This compound's high ligand efficiency made it an attractive lead for further optimization.[5][7] The success of 4h underscores a key SAR trend: the introduction of specific motifs that can engage with both the hinge region and adjacent hydrophobic pockets leads to a significant enhancement in potency.
Table 1: Comparative Activity of 1H-pyrrolo[2,3-b]pyridine Analogs Against FGFR Kinases
| Compound ID | Core Scaffold Modification | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| Lead 1 | 5-(trifluoromethyl)- | 1900 | - | - | - |
| 4h | Optimized side chain | 7 | 9 | 25 | 712 |
Data synthesized from multiple sources.[5][6]
Other Clinically Relevant Kinase Targets
The versatility of the 4-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine scaffold extends beyond FGFR. The 5-amino version of this core serves as a crucial building block for inhibitors targeting a range of kinases.[1]
-
ALK and ROS1: Anaplastic Lymphoma Kinase (ALK) and C-ros oncogene 1 (ROS1) are receptor tyrosine kinases whose aberrant fusion proteins drive cancers like non-small cell lung cancer. The 7-azaindole scaffold is a key component in developing inhibitors for these targets.[1][3]
-
Akt (Protein Kinase B): As a central node in the PI3K/Akt signaling pathway, which is frequently deregulated in cancer, Akt is another high-value target for inhibitors derived from this scaffold.[3]
-
Focal Adhesion Kinase (FAK): Fragment-based screening has identified the 7-azaindole core as a potent binder to the FAK hinge region, leading to the development of highly substituted derivatives with submicromolar cellular FAK inhibition.[8]
The common theme across these targets is the ability of the pyrrolo[2,3-b]pyridine nitrogen (N7) and the pyrrole N-H to form critical hydrogen bonds with the kinase hinge region, effectively anchoring the inhibitor in the ATP-binding site.
Visualizing Structure-Activity Relationships and Workflows
To better illustrate the concepts discussed, the following diagrams outline key SAR findings and the general experimental approach.
Caption: Key SAR takeaways for the 7-azaindole scaffold.
Caption: General workflow for synthesis and evaluation.
Experimental Methodologies
The trustworthiness of SAR data hinges on robust and reproducible experimental protocols. The following sections provide detailed methodologies for the synthesis of a representative analog and its subsequent biological evaluation.
Protocol 1: Synthesis of a C2-Arylated Analog via Suzuki Coupling
This protocol describes a general method for introducing an aryl group at the C2 position of the scaffold, a common strategy for exploring hydrophobic pockets in the kinase active site.
Objective: To synthesize 2-Aryl-4-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine.
Materials:
-
4-bromo-2-iodo-5-fluoro-1H-pyrrolo[2,3-b]pyridine (starting material)
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
-
Base (e.g., K₂CO₃, 3.0 equivalents)
-
Solvent: 1,4-Dioxane and Water (4:1 mixture), degassed
-
Nitrogen or Argon gas supply
Procedure:
-
Inert Atmosphere: To a flame-dried round-bottom flask, add the 4-bromo-2-iodo-5-fluoro-1H-pyrrolo[2,3-b]pyridine, arylboronic acid, and potassium carbonate.
-
Degassing: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment, which is critical for preventing catalyst degradation.
-
Reagent Addition: Add the palladium catalyst to the flask under a positive flow of inert gas. Subsequently, add the degassed dioxane/water solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired C2-arylated product.[9]
Protocol 2: In Vitro Kinase Inhibition Assay (TR-FRET)
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the half-maximal inhibitory concentration (IC50) of a test compound.[2]
Objective: To quantify the inhibitory potency of a synthesized analog against a target kinase.
Assay Principle: The assay measures the phosphorylation of a biotinylated substrate peptide by the target kinase. A europium-labeled anti-phospho-substrate antibody serves as the FRET donor, and streptavidin-labeled allophycocyanin (APC), which binds the biotinylated substrate, acts as the acceptor. Phosphorylation brings the donor and acceptor into proximity, generating a FRET signal. An inhibitor will prevent phosphorylation, leading to a decrease in the FRET signal.[2]
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO, typically starting from 10 mM.
-
Reagent Preparation: In a suitable assay buffer, prepare solutions of the target kinase, the biotinylated substrate peptide, and ATP.
-
Assay Plate Setup: In a 384-well low-volume assay plate, add 25 nL of the serially diluted compound solution.
-
Kinase Reaction: Add the kinase and substrate peptide mixture to the wells. Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for 60-120 minutes.
-
Detection: Stop the reaction by adding a detection solution containing EDTA, the europium-labeled antibody, and the streptavidin-APC. Incubate for another 60 minutes in the dark to allow for signal development.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).[2]
-
Data Analysis: Calculate the ratio of the acceptor to donor signals. Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[2]
Conclusion and Future Directions
The this compound scaffold is a highly productive platform for the development of potent kinase inhibitors. The structure-activity relationship studies consistently demonstrate that while the core ensures effective hinge-binding, the potency and selectivity are dictated by the nature and position of its substituents. Specifically, modifications at the C2, C3, and C5 positions are crucial for optimizing interactions within the ATP-binding site of kinases like FGFR. Future efforts in this area will likely focus on fine-tuning selectivity profiles to minimize off-target effects and exploring novel chemical space through advanced synthetic methodologies to develop next-generation therapeutics for oncology and other diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Halogens: Evaluating the Potency of 4-Bromo- vs. 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine
A Senior Application Scientist's Guide for Drug Discovery Professionals
In the landscape of medicinal chemistry, the 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, stands out as a privileged scaffold. Its unique structure is a cornerstone in the design of numerous biologically active compounds, particularly kinase inhibitors targeting critical players in oncology and inflammatory diseases such as FGFR, Akt, and JAK3.[1][2] The strategic placement of substituents on this core can dramatically influence a compound's potency, selectivity, and pharmacokinetic properties. This guide delves into a nuanced comparison of two closely related analogs: 4-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine and 4-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine, offering a framework for their evaluation as potential therapeutic agents.
The Chemical Nuances: Bromine vs. Chlorine at the C4 Position
The choice of a halogen substituent is a critical decision in drug design. Halogens can modulate a molecule's electronic properties, lipophilicity, and metabolic stability, and can also participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity to a biological target.[3]
Here's a breakdown of the key differences between bromine and chlorine in the context of the 5-fluoro-1H-pyrrolo[2,3-b]pyridine scaffold:
| Property | Bromine | Chlorine | Implication for Potency |
| Atomic Radius (Å) | 1.14 | 0.99 | The larger size of bromine may lead to steric hindrance or, conversely, provide a better fit in a larger hydrophobic pocket of the target protein. |
| Electronegativity (Pauling Scale) | 2.96 | 3.16 | The slightly higher electronegativity of chlorine can influence the electron distribution within the aromatic system, potentially affecting key interactions with the target. |
| Lipophilicity (Hansch-Leo π parameter) | +0.86 | +0.71 | The higher lipophilicity of bromine may enhance membrane permeability but could also increase non-specific binding and toxicity. |
| Halogen Bond Strength | Generally stronger than chlorine | Generally weaker than bromine | The ability of bromine to form a stronger halogen bond could lead to a significant increase in binding affinity and, therefore, potency. |
Given these properties, one might hypothesize that the 4-bromo analog could exhibit higher potency if the target's binding pocket can accommodate its larger size and if halogen bonding plays a significant role in the binding interaction. However, if the binding pocket is sterically constrained, the 4-chloro analog may prove to be more potent . Ultimately, only direct experimental comparison can provide a definitive answer.
Physicochemical Properties at a Glance
A summary of the key computed physicochemical properties for the two compounds is presented below. These properties are crucial for understanding the potential pharmacokinetic and pharmacodynamic behavior of the molecules.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |
| This compound | C₇H₄BrFN₂ | 215.02 | 1.9 |
| 4-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine | C₇H₄ClFN₂ | 170.57 | 1.7 |
Data sourced from publicly available information.
Experimental Workflow for Potency Determination
To empirically determine and compare the potency of these two compounds, a systematic experimental approach is required. The following workflow outlines the key steps, from initial in vitro kinase assays to cellular activity evaluation.
Caption: A streamlined workflow for the comparative evaluation of kinase inhibitors.
Detailed Protocol: In Vitro Kinase Inhibition Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for determining the inhibitory activity of compounds against a specific kinase.[2]
Objective: To determine the half-maximal inhibitory concentration (IC50) of 4-bromo- and 4-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine against a target kinase (e.g., FGFR1).
Materials:
-
Recombinant human FGFR1 kinase
-
Biotinylated substrate peptide
-
ATP
-
Kinase reaction buffer
-
Test compounds (dissolved in DMSO)
-
Europium-labeled anti-phospho-substrate antibody
-
Allophycocyanin-labeled streptavidin
-
384-well low-volume microplates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of each test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
Assay Plate Preparation: Add 50 nL of each compound dilution to the wells of a 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.
-
Kinase Reaction:
-
Prepare a kinase/substrate solution by diluting the recombinant kinase and biotinylated substrate peptide in the kinase reaction buffer.
-
Add 5 µL of the kinase/substrate solution to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution (at the Km concentration for the specific kinase).
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Stop the reaction by adding 5 µL of a detection solution containing the europium-labeled anti-phospho-substrate antibody and allophycocyanin-labeled streptavidin.
-
Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (europium) and acceptor (allophycocyanin) wavelengths.
-
Data Analysis:
-
Calculate the TR-FRET ratio.
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
-
Interpreting the Results and Next Steps
The results from the in vitro and cellular assays will provide a clear indication of which halogen substitution at the C4 position confers greater potency. Should the 4-bromo analog demonstrate significantly higher potency, it would suggest a favorable interaction within the binding pocket, possibly involving halogen bonding. Conversely, superior potency of the 4-chloro analog would point towards steric constraints within the target's active site.
The more potent compound would then become the lead candidate for further optimization, including studies on selectivity, pharmacokinetics, and in vivo efficacy. The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be a fertile ground for the development of potent kinase inhibitors, and a thorough understanding of the structure-activity relationships of halogenated derivatives is crucial for unlocking its full therapeutic potential.[4][5][6]
Chemical Structures
Caption: Chemical structures of the two compounds under comparison.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity Profile of 4-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the 4-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a privileged structure, serving as the foundation for a new generation of targeted therapies. This guide provides an in-depth technical comparison of the selectivity profiles of inhibitors based on this core, with a particular focus on Ritlecitinib (PF-06651600), a potent and selective covalent inhibitor of Janus Kinase 3 (JAK3) and the TEC family of kinases. Through an analysis of its on-target and off-target activities, supported by experimental data and detailed protocols, this guide aims to equip researchers with the critical insights needed to advance their drug discovery programs.
The 1H-pyrrolo[2,3-b]pyridine Scaffold: A Versatile Core for Kinase Inhibition
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a heterocyclic motif that has garnered significant attention in medicinal chemistry due to its structural resemblance to the purine core of ATP. This mimicry allows compounds built upon this scaffold to effectively compete for the ATP-binding site of a wide array of protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and autoimmune disorders, making them prime therapeutic targets.
The strategic placement of halogen atoms, such as bromine and fluorine, on the pyrrolopyridine ring can significantly influence the inhibitor's binding affinity, selectivity, and pharmacokinetic properties. The 4-bromo and 5-fluoro substitutions, in particular, are key modifications that can enhance the potency and modulate the selectivity profile of these inhibitors.
Ritlecitinib (PF-06651600): A Case Study in Selectivity
Ritlecitinib (PF-06651600) is a first-in-class, orally bioavailable, irreversible inhibitor that showcases the therapeutic potential of the pyrrolo[2,3-b]pyridine scaffold. While not a direct 4-bromo-5-fluoro analog, its extensive characterization provides a valuable framework for understanding the selectivity of this class of compounds. Ritlecitinib has been approved for the treatment of severe alopecia areata and is under investigation for other autoimmune diseases such as rheumatoid arthritis, Crohn's disease, and ulcerative colitis[1][2][3][4].
Mechanism of Action and Basis of Selectivity
Ritlecitinib's remarkable selectivity for JAK3 is attributed to its unique covalent binding mechanism[5][6][7][8]. It forms an irreversible covalent bond with a specific cysteine residue (Cys-909) located in the ATP-binding site of JAK3[5][7][8]. This cysteine is not present in other JAK family members (JAK1, JAK2, and TYK2), which instead have a serine at the analogous position[5]. This structural difference is the primary determinant of Ritlecitinib's high selectivity for JAK3.
The acrylamide "warhead" on the Ritlecitinib molecule acts as a Michael acceptor, reacting with the thiol group of Cys-909 to form a stable adduct. This covalent modification permanently inactivates the enzyme, leading to sustained inhibition of JAK3 signaling.
Comparative Selectivity Profile of Ritlecitinib
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window, as off-target activities can lead to undesirable side effects. Ritlecitinib has been extensively profiled against a broad panel of kinases to assess its selectivity.
On-Target Activity: JAK Family
Biochemical assays have demonstrated Ritlecitinib's potent and highly selective inhibition of JAK3.
| Kinase Target | IC50 (nM) | Selectivity vs. JAK3 |
| JAK3 | 33.1 | - |
| JAK1 | >10,000 | >302-fold |
| JAK2 | >10,000 | >302-fold |
| TYK2 | >10,000 | >302-fold |
| Data compiled from multiple sources[6][9][10]. IC50 values represent the concentration of inhibitor required to achieve 50% inhibition of kinase activity in a biochemical assay. |
This remarkable selectivity for JAK3 over other JAK family members is a key attribute that contributes to its favorable safety profile by minimizing the hematological side effects associated with JAK2 inhibition and the broader immunosuppressive effects of pan-JAK inhibition[11].
Off-Target Activity: TEC Family Kinases and the Wider Kinome
While highly selective within the JAK family, Ritlecitinib also exhibits inhibitory activity against the TEC family of kinases, which also possess a cysteine residue at a position analogous to Cys-909 in JAK3[12][13].
| Kinase Target | IC50 (nM) |
| BTK | ~200-500 |
| ITK | ~155-666 |
| TEC | ~155-666 |
| BMX | ~155-666 |
| RLK (TXK) | ~155-666 |
| Data represents a range of reported IC50 values from various sources[14]. |
This dual inhibition of JAK3 and TEC family kinases may contribute to the therapeutic efficacy of Ritlecitinib in certain autoimmune diseases by modulating both cytokine signaling and T-cell receptor signaling pathways[3][12][13].
Broader kinome screening of Ritlecitinib at a concentration of 1 µM has shown it to be highly selective, with minimal inhibition of a large panel of other kinases[15]. This high degree of selectivity across the kinome further underscores the well-defined and targeted mechanism of action of this inhibitor class.
Experimental Protocols for Assessing Inhibitor Selectivity
The determination of a kinase inhibitor's selectivity profile relies on a suite of robust and validated experimental assays. Below are detailed protocols for key biochemical and cell-based assays used to characterize inhibitors like Ritlecitinib.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the degree of kinase inhibition.
Objective: To determine the IC50 value of a test compound against a purified kinase.
Materials:
-
Purified recombinant kinase (e.g., JAK3, JAK1, JAK2, TYK2)
-
Kinase-specific substrate peptide
-
ATP
-
Test compound (e.g., Ritlecitinib)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the diluted test compound or DMSO (for control wells).
-
Add 2 µL of a solution containing the kinase enzyme in kinase reaction buffer.
-
Incubate at room temperature for 15 minutes to allow for compound binding.
-
Initiate the kinase reaction by adding 2 µL of a solution containing the substrate and ATP in kinase reaction buffer.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Equilibrate the plate to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based STAT5 Phosphorylation Assay (Flow Cytometry)
This assay measures the ability of an inhibitor to block cytokine-induced phosphorylation of STAT5, a key downstream signaling event in the JAK/STAT pathway.
Objective: To assess the functional inhibition of the JAK3 signaling pathway in a cellular context.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant T-cell line
-
RPMI-1640 medium supplemented with 10% FBS
-
Recombinant human IL-2 or IL-15
-
Test compound (e.g., Ritlecitinib)
-
Fixation/Permeabilization buffers
-
Fluorochrome-conjugated anti-phospho-STAT5 (pSTAT5) antibody
-
Flow cytometer
Protocol:
-
Cell Preparation and Starvation:
-
Isolate PBMCs from healthy donor blood or culture a T-cell line.
-
Starve the cells in serum-free media for 4-6 hours to reduce basal STAT phosphorylation.
-
-
Compound Treatment:
-
Resuspend the cells in complete media and plate in a 96-well plate.
-
Add serial dilutions of the test compound or DMSO (vehicle control) to the cells.
-
Pre-incubate for 1-2 hours at 37°C.
-
-
Cytokine Stimulation:
-
Stimulate the cells by adding IL-2 or IL-15 to a final concentration that elicits a submaximal pSTAT5 response (e.g., 10 ng/mL).
-
Incubate for 15-30 minutes at 37°C.
-
-
Fixation and Permeabilization:
-
Fix the cells by adding a formaldehyde-based fixation buffer.
-
Permeabilize the cells using a methanol-based or saponin-based permeabilization buffer to allow antibody access to intracellular proteins.
-
-
Intracellular Staining:
-
Wash the cells and resuspend in a staining buffer.
-
Add the anti-pSTAT5 antibody and incubate in the dark at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Wash the cells and resuspend in staining buffer.
-
Acquire data on a flow cytometer, measuring the fluorescence intensity of the pSTAT5 signal.
-
Determine the median fluorescence intensity (MFI) for each treatment condition.
-
Calculate the percent inhibition of STAT5 phosphorylation relative to the cytokine-stimulated vehicle control and determine the IC50 value.
-
Structure-Activity Relationship (SAR) Insights
The development of highly selective JAK3 inhibitors based on the pyrrolo[2,3-b]pyridine scaffold has been guided by extensive structure-activity relationship studies[5][6][16][17][18]. Key insights include:
-
The Covalent Warhead: The presence of an electrophilic group, such as an acrylamide, is essential for the irreversible covalent modification of Cys-909 in JAK3. The geometry and reactivity of this warhead are finely tuned to ensure efficient reaction with the target cysteine while minimizing off-target reactivity.
-
Hinge-Binding Motif: The pyrrolo[2,3-b]pyridine core serves as an effective hinge-binding motif, forming critical hydrogen bonds with the backbone of the kinase hinge region. This interaction is a common feature of many potent kinase inhibitors.
-
Substitutions on the Scaffold: Modifications to the pyrrolopyridine ring and appended functionalities are crucial for optimizing potency, selectivity, and pharmacokinetic properties. For instance, the introduction of specific substituents can create favorable interactions with unique residues in the ATP-binding pocket of JAK3, further enhancing selectivity. While direct SAR data for the 4-bromo-5-fluoro substitution pattern on a JAK3 inhibitor is not extensively published, the principles of halogen substitution in kinase inhibitor design suggest that these modifications can modulate the electronic properties of the aromatic system and influence binding site interactions.
Conclusion
The this compound scaffold represents a promising platform for the design of next-generation kinase inhibitors. The case of Ritlecitinib demonstrates that inhibitors derived from this broader class can achieve remarkable selectivity and potent target engagement through well-designed covalent interactions. A thorough understanding of the selectivity profile, supported by robust biochemical and cellular assays, is paramount for the successful development of safe and effective targeted therapies. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to advance their own investigations into this important class of kinase inhibitors.
References
- 1. Ritlecitinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of PF-06651600 (Ritlecitinib), a Novel JAK3/TEC Inhibitor, in Patients With Moderate-to-Severe Rheumatoid Arthritis and an Inadequate Response to Methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety of PF‐06651600 (Ritlecitinib), a Novel JAK3/TEC Inhibitor, in Patients With Moderate‐to‐Severe Rheumatoid Arthritis and an Inadequate Response to Methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel hinge-binding motifs for Janus kinase 3 inhibitors: a comprehensive structure-activity relationship study on tofacitinib bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development, Optimization, and Structure-Activity Relationships of Covalent-Reversible JAK3 Inhibitors Based on a Tricyclic Imidazo[5,4- d]pyrrolo[2,3- b]pyridine Scaffold [pubmed.ncbi.nlm.nih.gov]
- 7. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. ulab360.com [ulab360.com]
- 12. Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PF-06651600, a Dual JAK3/TEC Family Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 15. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis, and SAR study of highly potent, selective, irreversible covalent JAK3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Design, synthesis, and SAR study of highly potent, selective, irreversible covalent JAK3 inhibitors | Semantic Scholar [semanticscholar.org]
In Vitro Kinase Assays for 4-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine Derivatives: A Comparative Guide
For researchers in oncology, immunology, and neurology, the protein kinase family represents a vast and critical landscape for therapeutic intervention. The 1H-pyrrolo[2,3-b]pyridine scaffold, a bioisostere of purine, has emerged as a privileged structure in the design of potent and selective kinase inhibitors.[1][2][3] The addition of halogen substituents, such as in 4-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine derivatives, can further enhance binding affinity and selectivity, making these compounds promising candidates for drug development.[1]
This guide provides a comparative analysis of common in vitro kinase assay methodologies to characterize the inhibitory activity of these derivatives. We will delve into the principles, protocols, and relative merits of various platforms, enabling you to select the most appropriate assay for your research goals, from high-throughput screening (HTS) to detailed mechanistic studies.
The Central Role of In Vitro Kinase Assays
The primary goal of an in vitro kinase assay is to determine a compound's ability to inhibit the catalytic activity of a specific kinase. This is typically quantified by the IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%.[4] A robust and well-characterized assay is the cornerstone of any kinase inhibitor program, providing essential data for structure-activity relationship (SAR) studies and lead optimization.[5]
Comparative Analysis of Leading Kinase Assay Platforms
The choice of an in vitro kinase assay platform depends on several factors, including the specific kinase of interest, the desired throughput, cost, and the type of data required (e.g., initial hit identification vs. detailed kinetic analysis). Here, we compare the most widely used methods.
Radiometric Assays: The Gold Standard
Radiometric assays, particularly the filter-binding assay, are often considered the "gold standard" for their direct and robust measurement of kinase activity.[6][7]
-
Principle: These assays utilize ATP radiolabeled at the gamma-phosphate position ([γ-³²P]ATP or [γ-³³P]ATP). The kinase transfers the radiolabeled phosphate to a substrate (peptide or protein). The phosphorylated substrate is then captured on a filter membrane, while the unreacted ATP is washed away. The amount of radioactivity on the filter is directly proportional to the kinase activity.[7]
-
Advantages:
-
Direct Measurement: Directly measures the phosphorylation of the substrate, minimizing interference from assay components.[6]
-
Universal Applicability: Can be used for virtually any kinase and substrate combination without the need for specific antibodies or modified substrates.[6]
-
High Sensitivity: Offers excellent signal-to-noise ratios.
-
-
Disadvantages:
-
Safety and Handling: Requires specialized licenses and procedures for handling radioactive materials.
-
Waste Disposal: Generates radioactive waste, which can be costly and cumbersome to manage.
-
Low Throughput: The multiple washing and separation steps make it less suitable for high-throughput screening.[8]
-
Luminescence-Based Assays: High-Throughput Workhorses
Luminescence-based assays are homogeneous "add-and-read" assays that are well-suited for HTS campaigns. They typically measure either the depletion of ATP or the generation of ADP.[9]
-
Principle (ATP Depletion - Kinase-Glo®): This assay quantifies the amount of ATP remaining after the kinase reaction.[10][11] A luciferase enzyme uses the remaining ATP to generate a luminescent signal.[9] Therefore, the luminescent signal is inversely proportional to kinase activity.[11]
-
Principle (ADP Generation - ADP-Glo™): This assay measures the amount of ADP produced during the kinase reaction. In a two-step process, the remaining ATP is first depleted. Then, the ADP is converted back to ATP, which is used by a luciferase to generate light.[12] The luminescent signal is directly proportional to kinase activity.[12]
-
Advantages:
-
Disadvantages:
-
Indirect Measurement: Measures a surrogate for kinase activity (ATP or ADP levels), which can be prone to interference from compounds that affect the luciferase enzyme.
-
ATP Concentration Limitations: The standard Kinase-Glo® assay is suitable for ATP concentrations up to 10µM, though "Plus" and "Max" versions are available for higher ATP concentrations.[11]
-
Fluorescence-Based Assays: Versatile and Sensitive
Fluorescence-based assays offer a non-radioactive alternative with high sensitivity and are amenable to HTS.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET):
-
Principle: TR-FRET assays measure the phosphorylation of a substrate using a pair of fluorophores, a donor (e.g., Europium) and an acceptor (e.g., Alexa Fluor), that are brought into close proximity upon substrate phosphorylation.[13][14] This proximity allows for energy transfer from the donor to the acceptor, generating a specific FRET signal.[14]
-
Advantages:
-
Disadvantages:
-
Requires Specific Reagents: Needs a specific antibody that recognizes the phosphorylated substrate, which may not be available for all targets.
-
Potential for Interference: Light scattering or quenching by test compounds can still be an issue.
-
-
-
Fluorescence Polarization (FP):
-
Principle: This method uses a small, fluorescently labeled peptide substrate. In solution, this small peptide tumbles rapidly, resulting in low fluorescence polarization. When the kinase phosphorylates the peptide, it is bound by a larger, phospho-specific antibody. This larger complex tumbles more slowly, leading to an increase in fluorescence polarization.[17]
-
Advantages:
-
Homogeneous Format: Simple "mix-and-read" protocol.
-
Cost-Effective: Can be more affordable than TR-FRET.
-
-
Disadvantages:
-
Lower Dynamic Range: The change in polarization can be small, leading to lower sensitivity compared to other methods.
-
Requires Specific Reagents: Dependent on the availability of a suitable fluorescently labeled substrate and a high-affinity phospho-specific antibody.
-
-
ELISA-Based Assays: Specific and Quantitative
Enzyme-Linked Immunosorbent Assays (ELISAs) are a classic method for detecting and quantifying phosphorylated substrates.
-
Principle: A substrate is immobilized on a microplate. After the kinase reaction, a phospho-specific primary antibody is added, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). A substrate for the enzyme is then added to produce a colorimetric, fluorescent, or chemiluminescent signal.[18][19]
-
Advantages:
-
High Specificity: The use of specific antibodies provides high specificity for the phosphorylated substrate.[20]
-
Quantitative: Can provide accurate quantification of substrate phosphorylation.
-
Flexibility: Can be adapted for various kinases and substrates, provided antibodies are available.
-
-
Disadvantages:
-
Labor-Intensive: Involves multiple washing and incubation steps, making it low-throughput.[20]
-
Potential for High Background: Non-specific binding of antibodies can lead to high background signals.
-
Data Presentation: Comparison of In Vitro Kinase Assay Platforms
| Assay Platform | Principle | Throughput | Sensitivity | Cost | Key Advantage | Key Disadvantage |
| Radiometric | Measures direct transfer of ³²P/³³P from ATP to substrate.[7] | Low | High | High | Gold standard, direct measurement.[6] | Radioactive material handling and waste. |
| Luminescence (Kinase-Glo®) | Measures remaining ATP via a luciferase reaction.[9] | High | High | Medium | Simple, homogeneous, HTS-friendly.[11] | Indirect measurement, potential for luciferase interference. |
| Luminescence (ADP-Glo™) | Measures produced ADP by converting it to ATP for a luciferase reaction.[12] | High | Very High | Medium | High dynamic range, suitable for low activity kinases.[12] | Two-step addition, potential for enzyme interference. |
| TR-FRET | Measures FRET between donor and acceptor fluorophores upon substrate phosphorylation.[14] | High | High | High | Homogeneous, reduced background interference.[16] | Requires specific, labeled antibodies and substrates. |
| Fluorescence Polarization | Measures the change in polarization of a fluorescently labeled peptide upon phosphorylation and antibody binding.[17] | High | Medium | Medium | Homogeneous, cost-effective. | Lower dynamic range, requires specific reagents. |
| ELISA | Immobilized substrate is detected with a phospho-specific antibody and an enzyme-linked secondary antibody.[18][19] | Low | High | Medium | High specificity and quantitative.[20] | Labor-intensive with multiple wash steps.[20] |
Experimental Protocols
Below are representative, step-by-step protocols for key kinase assays. Note that specific concentrations of kinase, substrate, and ATP, as well as incubation times, must be optimized for each kinase-inhibitor system.[21]
General Workflow for IC50 Determination
A common strategy for determining the potency of an inhibitor is to perform a 10-point dose-response curve.[5]
Caption: General workflow for determining the IC50 value of a kinase inhibitor.
Protocol 1: Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)
This protocol is adapted from the Promega Kinase-Glo® Luminescent Kinase Assay technical bulletin.[10][11]
-
Prepare Reagents:
-
Prepare a stock solution of the this compound derivative in DMSO. Perform serial dilutions to create a 10-point concentration gradient.
-
Prepare the kinase reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/ml BSA).
-
Prepare the kinase and substrate in the reaction buffer.
-
Prepare ATP at the desired concentration (typically at or near the Km for the kinase) in the reaction buffer.
-
Reconstitute the Kinase-Glo® Reagent according to the manufacturer's instructions.
-
-
Set up Kinase Reaction:
-
In a 96- or 384-well white plate, add 1 µL of the serially diluted inhibitor or DMSO (vehicle control).
-
Add 24 µL of the kinase/substrate mixture to each well.
-
Initiate the reaction by adding 25 µL of the ATP solution. The final reaction volume is 50 µL.
-
Include "no kinase" controls to determine the background signal.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
-
Detection:
-
Equilibrate the plate and the Kinase-Glo® Reagent to room temperature.
-
Add 50 µL of Kinase-Glo® Reagent to each well.
-
Mix briefly on a plate shaker.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: TR-FRET Kinase Assay
This is a generalized protocol; specific reagents and concentrations will vary based on the commercial kit used (e.g., LanthaScreen™).
-
Prepare Reagents:
-
Prepare serial dilutions of the this compound derivative in DMSO.
-
Prepare the kinase reaction buffer.
-
Prepare a mixture of the kinase and the fluorescently labeled substrate.
-
Prepare the ATP solution.
-
Prepare a stop/detection solution containing a terbium- or europium-labeled phospho-specific antibody in a suitable buffer.
-
-
Set up Kinase Reaction:
-
In a low-volume 384-well plate, add 50 nL of the serially diluted inhibitor or DMSO.
-
Add 5 µL of the kinase/substrate mixture.
-
Initiate the reaction by adding 5 µL of the ATP solution.
-
-
Incubation:
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60-90 minutes).
-
-
Detection:
-
Add 10 µL of the stop/detection solution to each well.
-
Incubate at room temperature for 60 minutes to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).[22]
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Determine the percent inhibition based on the TR-FRET ratio and calculate the IC50 as described above.
-
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Label-free fluorescence detection of kinase activity using a gold nanoparticle based indicator displacement assay - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02052A [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.jp]
- 11. promega.com [promega.com]
- 12. ulab360.com [ulab360.com]
- 13. researchgate.net [researchgate.net]
- 14. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. ELISA实验方法 [sigmaaldrich.com]
- 20. bmglabtech.com [bmglabtech.com]
- 21. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bio-protocol.org [bio-protocol.org]
off-target effects of 4-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine inhibitors
An In-depth Technical Guide to Off-Target Effects of 1H-pyrrolo[2,3-b]pyridine Kinase Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, serves as a privileged scaffold in medicinal chemistry, prized for its ability to act as a hinge-binding motif in the ATP-binding site of numerous kinases.[1][2] The introduction of substitutions, such as the 4-bromo and 5-fluoro moieties, is a key strategy to modulate potency, selectivity, and pharmacokinetic properties. However, as with all ATP-competitive inhibitors, the risk of off-target binding is significant due to the conserved nature of the kinase ATP pocket.[3][4]
These off-target effects are not merely academic; they have profound clinical implications, ranging from dose-limiting toxicities to unexpected therapeutic benefits, a concept known as polypharmacology.[3][5] This guide provides a comparative analysis of the off-target effects of inhibitors derived from the 4-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine scaffold, with a particular focus on the Janus kinase (JAK) family, a critical target class for inflammatory and autoimmune diseases.[6] We will explore the methodologies used to identify these effects and compare the selectivity profile of a hypothetical selective inhibitor to that of established alternatives.
The Janus Kinase (JAK) Family: A Case Study in Selectivity
The JAK family—comprising JAK1, JAK2, JAK3, and TYK2—are non-receptor tyrosine kinases that play a pivotal role in cytokine signaling through the JAK/STAT pathway.[7] Dysregulation of this pathway is implicated in numerous autoimmune disorders, making JAKs a prime target for therapeutic intervention.[6] While first-generation drugs like Tofacitinib, a pan-JAK inhibitor built on a related pyrrolo[2,3-d]pyrimidine core, have shown clinical efficacy, their lack of selectivity contributes to a range of side effects.[7] For instance, inhibition of JAK2 can interfere with hematopoiesis, while JAK3 inhibition can impact lymphocyte function.[8]
The development of next-generation inhibitors using scaffolds like this compound aims to achieve isoform selectivity, for example, by targeting only JAK1, to maintain therapeutic benefit while minimizing mechanism-based toxicity. The challenge lies in the high degree of homology within the ATP-binding sites of the JAK family.[9]
Comparative Selectivity Profile: A Hypothetical Case
To illustrate the goal of selective inhibitor design, the table below compares the desired profile of a hypothetical, next-generation JAK1-selective inhibitor derived from the this compound scaffold against the known profile of Tofacitinib, a pan-JAK inhibitor.
| Target Kinase | Hypothetical Selective Inhibitor (IC50) | Tofacitinib (IC50) | Rationale for Selectivity / Consequences of Inhibition |
| On-Target | |||
| JAK1 | < 5 nM | 1 nM | Primary therapeutic target for inflammation. High potency is desired. |
| Key Off-Targets | |||
| JAK2 | > 500 nM | 20 nM | Inhibition is linked to hematological side effects (anemia, neutropenia). High selectivity over JAK2 is a key safety goal.[8] |
| JAK3 | > 500 nM | 1.6 nM | Inhibition can lead to immunosuppression by affecting lymphocyte development. |
| TYK2 | > 100 nM | 105 nM | Involved in IL-12 and IL-23 signaling; some level of inhibition may be therapeutically beneficial or detrimental depending on the indication. |
| Other Kinases | High IC50 across kinome | Variable | Broad inhibition of other kinases can lead to unforeseen toxicities. Comprehensive screening is essential.[3] |
Note: IC50 values for Tofacitinib are representative and may vary based on assay conditions. The profile for the hypothetical inhibitor represents a typical design goal for achieving a safer therapeutic window.
Experimental Protocols for Determining Off-Target Effects
Trustworthy evaluation of an inhibitor's selectivity profile requires a multi-pronged approach, moving from high-throughput biochemical assays to more physiologically relevant cellular and proteomic methods.
Biochemical Kinome Profiling (Competitive Binding Assay)
This method provides a broad, initial assessment of an inhibitor's interaction with a large portion of the human kinome. The KINOMEscan™ platform is an industry-standard example.[10]
Principle: The test compound is incubated with DNA-tagged kinases and an immobilized, active-site directed ligand. The amount of kinase that binds to the solid support is quantified. A potent inhibitor will prevent the kinase from binding to the immobilized ligand, resulting in a lower signal.
Step-by-Step Protocol:
-
Compound Preparation: Dissolve the test inhibitor (e.g., a this compound derivative) in 100% DMSO to create a stock solution.
-
Assay Plate Preparation: Serially dilute the compound stock for dose-response analysis.
-
Binding Reaction: In each well of a multi-well plate, combine the test compound with a specific kinase from a panel of over 400 recombinant human kinases. Add an immobilized, broad-spectrum kinase inhibitor (the active-site directed ligand).
-
Incubation: Allow the mixture to reach equilibrium (typically 60 minutes at room temperature).
-
Affinity Capture: The immobilized ligand captures any kinases not bound by the test compound. Unbound kinases are washed away.
-
Quantification: The amount of kinase bound to the solid support is measured, typically using quantitative PCR (qPCR) to detect the DNA tag on each kinase.
-
Data Analysis: The results are expressed as a percentage of the DMSO control. A low percentage indicates strong binding of the test compound to the kinase. Plotting the results against compound concentration yields a dissociation constant (Kd), and visualizing hits on a kinome tree map provides a clear picture of selectivity.[10]
Cell-Based Target Engagement Assay
Biochemical assays use recombinant enzymes, which may not fully reflect the conditions inside a living cell.[11] Cellular target engagement assays confirm that the inhibitor can reach and bind to its intended target in a more complex physiological environment. The NanoBRET™ assay is a widely used platform for this purpose.[12]
Principle: This assay uses Bioluminescence Resonance Energy Transfer (BRET) to measure compound binding to a target protein in live cells. The target kinase is expressed as a fusion with NanoLuc® luciferase (the energy donor). A fluorescently labeled tracer that binds to the kinase's active site is added to the cells. When the tracer is bound, its close proximity to the luciferase results in a BRET signal. A competitive inhibitor will displace the tracer, leading to a loss of BRET.
Step-by-Step Protocol:
-
Cell Line Preparation: Use a cell line (e.g., HEK293) engineered to transiently or stably express the target kinase (e.g., JAK1) fused to NanoLuc® luciferase.
-
Cell Plating: Seed the cells into a multi-well assay plate and incubate to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test inhibitor.
-
Tracer Addition: Add the fluorescent NanoBRET™ tracer specific for the kinase target.
-
Substrate Addition: Add the NanoLuc® substrate to initiate the luminescent reaction.
-
Signal Detection: Immediately measure both the donor (luciferase) and acceptor (tracer) emission signals using a plate reader capable of detecting both wavelengths.
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). A decrease in the BRET ratio with increasing inhibitor concentration indicates target engagement. This data is used to calculate the IC50 value for target binding within the cell.[12]
Chemical Proteomics for Unbiased Target Identification
To discover both expected and unexpected off-targets, chemical proteomics offers a powerful, unbiased approach. Multiplexed Inhibitor Bead-Mass Spectrometry (MIB-MS) is a prominent technique.[13][14]
Principle: This method uses affinity chromatography to capture kinases from a cell lysate. A mixture of broad-spectrum kinase inhibitors is immobilized on beads ("kinobeads"). When a cell lysate is passed over these beads, a large fraction of the cellular kinome is captured. By pre-incubating the lysate with a free test inhibitor, its specific targets will be unable to bind to the beads, leading to their depletion in the final pulldown. This depletion can be quantified by mass spectrometry.[14][15]
Step-by-Step Protocol:
-
Cell Culture and Lysis: Grow cells of interest (e.g., a relevant cancer cell line or immune cells) and prepare a native cell lysate under conditions that preserve protein structure and function.
-
Competitive Incubation: Divide the lysate into multiple aliquots. Treat one with a vehicle control (DMSO) and the others with increasing concentrations of the test inhibitor (e.g., 3, 30, and 300 nM).[14] Incubate to allow the inhibitor to bind to its targets.
-
Kinase Capture: Add the kinobead slurry to each lysate aliquot and incubate to allow kinases not bound by the test inhibitor to bind to the beads.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the captured kinases from the beads and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins in each sample.
-
Data Analysis: Compare the protein abundance in the inhibitor-treated samples to the vehicle control. Proteins that show a dose-dependent reduction in abundance are identified as direct targets of the inhibitor.[14] This method has the advantage of identifying both kinase and potential non-kinase off-targets.[4]
Conclusion
The this compound scaffold represents a valuable starting point for the design of potent and selective kinase inhibitors. However, achieving selectivity is a significant challenge that demands rigorous and multi-faceted experimental validation. Relying solely on on-target potency data is insufficient for modern drug development. A thorough understanding of off-target effects, gained through a combination of broad biochemical screening, cell-based target validation, and unbiased proteomic profiling, is essential. This comprehensive approach not only helps to predict and mitigate potential toxicities but also opens avenues for discovering novel therapeutic applications, ultimately leading to the development of safer and more effective medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Off-Target Effects of BCR-ABL and JAK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchopenworld.com [researchopenworld.com]
- 7. Computer aided designing of novel pyrrolopyridine derivatives as JAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Design of Rational JAK3 Inhibitors Based on the Parent Core Structure of 1,7-Dihydro-Dipyrrolo [2,3-b:3′,2′-e] Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kinaselogistics.com [kinaselogistics.com]
- 13. Recent advances in methods to assess the activity of the kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Application of Integrated Drug Screening/Kinome Analysis to Identify Inhibitors of Gemcitabine-Resistant Pancreatic Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Ascendancy of the 7-Azaindole Scaffold: A Comparative Guide to 4-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine in Kinase Inhibitor Design
Introduction: The Kinase Inhibitor Landscape and the Quest for Specificity
Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical target classes in modern drug discovery, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer therapy. The efficacy of these inhibitors is intrinsically linked to their core chemical structure, or "scaffold," which dictates the molecule's interaction with the ATP-binding site of the kinase. This guide provides an in-depth comparison of the 4-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine scaffold, a highly functionalized 7-azaindole, with other prominent kinase inhibitor scaffolds, namely quinazoline, pyrimidine, and indole. We will delve into the structural nuances, biological performance, and the underlying causality of their differential effects, supported by experimental data and detailed protocols for researchers in the field.
The Privileged Scaffold: this compound (7-Azaindole Derivative)
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, is recognized as a "privileged scaffold" in medicinal chemistry. Its defining feature is the ability to form two crucial hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine base of ATP.[1] The 4-bromo-5-fluoro substitution pattern on this core offers several advantages:
-
Enhanced Potency and Selectivity: The fluorine atom can modulate the electronic properties of the ring system and form favorable interactions within the ATP-binding pocket, leading to increased potency and selectivity for the target kinase.
-
Metabolic Stability: Fluorine substitution can block sites of metabolism, improving the pharmacokinetic profile of the drug candidate.
-
Synthetic Versatility: The bromine atom serves as a versatile synthetic handle for introducing a wide range of substituents via cross-coupling reactions, allowing for extensive structure-activity relationship (SAR) exploration.[2]
Comparative Analysis of Kinase Inhibitor Scaffolds
A direct head-to-head comparison of the inhibitory potency of different scaffolds is challenging due to variations in experimental conditions across different studies. However, by examining representative approved drugs and clinical candidates, we can draw meaningful comparisons of their performance against key kinase targets.
| Scaffold | Representative Drug(s) | Target Kinase(s) | Key Advantages |
| This compound (7-Azaindole) | Lorlatinib | ALK, ROS1 | High potency, CNS penetration, ability to overcome resistance mutations.[3] |
| Quinazoline | Gefitinib, Erlotinib | EGFR | Well-established scaffold with proven clinical efficacy.[4] |
| Pyrimidine | Imatinib, Ruxolitinib | BCR-ABL, JAK1/2 | Broad applicability across different kinase families.[5][6] |
| Indole | Sunitinib | VEGFR, PDGFR | Multi-targeted kinase inhibition profile. |
Potency and Selectivity: A Closer Look
While a direct comparison of IC50 values from different studies should be interpreted with caution, we can observe trends in the potency of inhibitors based on these scaffolds. For instance, lorlatinib, which features a 7-azaindole core, has demonstrated superior progression-free survival in ALK-positive non-small cell lung cancer compared to the pyrimidine-based inhibitor crizotinib.[3][7] This suggests that for certain kinase targets, the 7-azaindole scaffold can provide a significant advantage in terms of potency and clinical efficacy.
Table 1: Comparative Efficacy of Lorlatinib (7-Azaindole) vs. Crizotinib (Pyrimidine) in ALK-Positive NSCLC
| Parameter | Lorlatinib (7-Azaindole) | Crizotinib (Pyrimidine) | Reference |
| Median Progression-Free Survival | Not Reached | 9.1 months | [3] |
| 5-Year Progression-Free Survival | 60% | 8% | [3] |
| Time to Intracranial Progression | Not Reached | 16.4 months | [3] |
Structural Basis of Inhibition: A Tale of Two Hinges
The interaction with the kinase hinge region is paramount for the inhibitory activity of ATP-competitive inhibitors. The 7-azaindole scaffold's ability to form a bidentate hydrogen bond with the hinge is a key determinant of its high potency.[1]
Caption: Bidentate hydrogen bonding of the 7-azaindole scaffold.
In contrast, other scaffolds like quinazoline and pyrimidine typically form a single hydrogen bond with the hinge region. This difference in binding mode can contribute to the observed variations in potency and selectivity.
Experimental Protocols for Kinase Inhibitor Profiling
Accurate and reproducible assessment of kinase inhibitor potency is crucial for drug development. The following are detailed protocols for two widely used biochemical kinase assays.
Protocol 1: ADP-Glo™ Kinase Assay
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase of interest
-
Substrate for the kinase
-
Test compounds (e.g., this compound derivatives)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Kinase Reaction Setup:
-
Prepare a reaction mix containing the kinase, substrate, and ATP in the appropriate kinase buffer.
-
Add 5 µL of the reaction mix to each well of a 384-well plate.
-
Add the test compounds at various concentrations. Include a no-compound control.
-
Incubate at room temperature for the desired time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin to generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity.
-
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Protocol 2: HTRF® Kinase Assay
This assay utilizes Homogeneous Time-Resolved Fluorescence (HTRF) to detect substrate phosphorylation.
Materials:
-
HTRF® Kinase Assay Kit (Cisbio)
-
Kinase of interest
-
Biotinylated substrate
-
Europium cryptate-labeled anti-phospho-substrate antibody
-
Streptavidin-XL665
-
Test compounds
-
Low-volume 384-well plates
-
HTRF-compatible plate reader
Procedure:
-
Kinase Reaction:
-
In a 384-well plate, add 4 µL of enzymatic buffer, 2 µL of biotinylated substrate, 2 µL of the kinase, and 2 µL of ATP to initiate the reaction.
-
Include test compounds at desired concentrations.
-
Seal the plate and incubate at room temperature for a duration dependent on the kinase activity.
-
-
Detection:
-
Add 10 µL of a pre-mixed solution of streptavidin-XL665 and the europium cryptate-labeled antibody in detection buffer.
-
Seal the plate and incubate for 1 hour at room temperature.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader. The TR-FRET signal is proportional to the level of substrate phosphorylation.[8]
-
Signaling Pathway Context: Targeting ALK in NSCLC
The efficacy of a kinase inhibitor is ultimately determined by its ability to modulate a specific signaling pathway implicated in disease. The Anaplastic Lymphoma Kinase (ALK) pathway is a prime example in non-small cell lung cancer (NSCLC).
Caption: Inhibition of the EML4-ALK signaling pathway by Lorlatinib.
Conclusion: The Versatility and Promise of the 7-Azaindole Scaffold
The this compound scaffold, as a highly decorated 7-azaindole, represents a significant advancement in the design of potent and selective kinase inhibitors. Its superior hinge-binding properties, coupled with the synthetic tractability afforded by the bromo and fluoro substituents, make it a highly attractive scaffold for targeting a wide range of kinases. While direct quantitative comparisons with other scaffolds are inherently complex, the clinical success of 7-azaindole-based inhibitors like lorlatinib underscores the potential of this chemical class. For researchers and drug developers, the 7-azaindole scaffold offers a robust and versatile platform for the discovery of next-generation targeted therapies.
References
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Lorlatinib Versus Crizotinib in Patients With Advanced ALK-Positive Non-Small Cell Lung Cancer: 5-Year Outcomes From the Phase III CROWN Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lorlatinib Outperforms Crizotinib in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
A Comparative Guide to Validating Target Engagement for 4-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine-Based Kinase Inhibitors
Introduction: The Promise of a Privileged Scaffold
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure for its ability to form key hydrogen bond interactions with the hinge region of numerous protein kinases.[1] The specific derivative, 4-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine, serves as a versatile building block for developing potent and selective kinase inhibitors.[2] Its derivatives have shown promise in targeting critical nodes in cellular signaling, particularly the Janus kinase (JAK) family, which is integral to immune response and cell growth.[3][4]
However, the synthesis of a novel inhibitor is merely the first step. For researchers and drug development professionals, the pivotal challenge lies in unequivocally proving that the compound engages its intended target within the complex milieu of a living cell and that its biological effects are a direct consequence of this engagement. This guide provides a comprehensive, multi-tiered framework for validating the target engagement of novel kinase inhibitors derived from the this compound scaffold. We will use the JAK/STAT pathway as a primary example to illustrate a logical, field-proven validation workflow, moving from direct biophysical binding to functional cellular outcomes.
The Foundational Target: Understanding the JAK/STAT Pathway
The Janus kinase (JAK) family—comprising JAK1, JAK2, JAK3, and TYK2—are non-receptor tyrosine kinases that are critical for transducing signals from cytokines and growth factors.[5] Dysregulation of this pathway is a known driver in a host of autoimmune diseases and cancers.[6][7] A hypothetical inhibitor derived from our scaffold, let's call it "Pyrrolo-inib," would be designed to bind to the ATP-binding pocket of a specific JAK, preventing the phosphorylation and activation of its downstream targets, the Signal Transducer and Activator of Transcription (STAT) proteins.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computer aided designing of novel pyrrolopyridine derivatives as JAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. An exhaustive examination of the research progress in identifying potential JAK inhibitors from natural products: a comprehensive overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and validation of the association of Janus kinase 2 mutations with the response to immune checkpoint inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Cross-Reactivity of Kinase Inhibitors Derived from Pyrrolopyridine Scaffolds
Introduction: The Privileged Scaffold and the Inevitable Challenge of Cross-Reactivity
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry, particularly in the design of protein kinase inhibitors.[1][2] Its structure is adept at mimicking the purine core of ATP, enabling it to form crucial hydrogen bonds within the highly conserved hinge region of the kinase ATP-binding site.[2] The strategic addition of halogen atoms, such as in the 4-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine core, can further modulate the inhibitor's physicochemical properties and binding affinity. However, this very feature that confers potent on-target activity also presents a significant challenge: cross-reactivity.
Given the high degree of structural conservation across the human kinome, which comprises over 500 members, achieving absolute selectivity for a single kinase is a formidable task.[3][4][5][6] Off-target inhibition can lead to unexpected toxicities or, in some cases, beneficial polypharmacology. Therefore, a comprehensive understanding of an inhibitor's cross-reactivity profile is paramount for both its therapeutic development and its use as a precise chemical probe in research.
This guide provides an in-depth comparison of the cross-reactivity profiles of two prominent kinase inhibitors that, while not direct derivatives of this compound, are structurally and functionally relevant to this class of compounds. We will examine PF-562271 , a potent inhibitor of Focal Adhesion Kinase (FAK), and Cabozantinib , a multi-kinase inhibitor with primary activity against VEGFR2 and MET. Through a comparative analysis, we will explore their selectivity, discuss the state-of-the-art methodologies used to assess cross-reactivity, and provide detailed experimental protocols for researchers in the field.
Comparative Analysis of Inhibitor Selectivity
A true understanding of a kinase inhibitor's utility and potential liabilities comes from a broad assessment of its activity against a large panel of kinases, often referred to as kinome scanning. Below, we compare the known selectivity profiles of PF-562271 and Cabozantinib based on available data.
PF-562271: A Focused FAK Inhibitor
PF-562271 is a potent, ATP-competitive, and reversible inhibitor primarily targeting Focal Adhesion Kinase (FAK) and the closely related Proline-rich tyrosine kinase 2 (Pyk2).[7][8][9] It demonstrates significant selectivity for FAK over Pyk2, with reported IC50 values of 1.5 nM for FAK and 13-14 nM for Pyk2 in cell-free assays.[8][9][10] This makes it a valuable tool for interrogating FAK signaling pathways.
While generally selective, PF-562271 is not entirely specific. It has been shown to inhibit other kinases, though at significantly higher concentrations. For instance, it displays inhibitory activity against some Cyclin-Dependent Kinases (CDKs), such as CDK2/E, CDK5/p35, CDK1/B, and CDK3/E, with IC50 values in the range of 30-120 nM.[9] The selectivity of PF-562271 is attributed to its ability to stabilize an unusual helical conformation of the DFG motif in FAK, a feature not commonly observed in other kinases.[11]
Cabozantinib: A Multi-Kinase Inhibitor
In contrast to the more focused profile of PF-562271, Cabozantinib is a potent inhibitor of multiple receptor tyrosine kinases.[12] Its primary targets are VEGFR2 and MET, with IC50 values of 0.035 nM and 1.3 nM, respectively.[12][13] However, its activity extends to a range of other kinases, including RET, KIT, AXL, and FLT3, all with IC50 values in the low nanomolar range.[13]
This broader activity profile is a key aspect of Cabozantinib's clinical efficacy, as it simultaneously targets multiple pathways involved in tumor growth, angiogenesis, and metastasis.[12][14] The ability to inhibit both VEGFR2 and MET is thought to be particularly important in overcoming resistance to therapies that target only the VEGF pathway.
| Inhibitor | Primary Target(s) | IC50 (Primary Target) | Key Off-Targets | Reference |
| PF-562271 | FAK, Pyk2 | 1.5 nM (FAK), 13 nM (Pyk2) | CDKs (30-120 nM) | [8][9][10] |
| Cabozantinib | VEGFR2, MET | 0.035 nM (VEGFR2), 1.3 nM (MET) | RET, KIT, AXL, FLT3 (low nM) | [12][13] |
Table 1: Comparative Selectivity Profiles of PF-562271 and Cabozantinib.
Methodologies for Assessing Kinase Inhibitor Cross-Reactivity
The determination of a kinase inhibitor's cross-reactivity profile relies on robust and high-throughput screening methodologies. The choice of assay can influence the results, and it is crucial to understand the principles behind each method.
KINOMEscan™: A Competition Binding Assay
The KINOMEscan™ platform is a widely used method for profiling inhibitor selectivity. It is a competition-based binding assay that measures the ability of a test compound to displace a proprietary, immobilized ligand from the ATP-binding site of a large panel of kinases.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating a representative signaling pathway affected by FAK and VEGFR2 inhibitors, and a generalized workflow for a KINOMEscan™ experiment.
A simplified diagram of FAK and VEGFR2 signaling pathways.
A generalized workflow for a KINOMEscan™ experiment.
Experimental Protocol: KINOMEscan™ Competition Binding Assay
This protocol provides a generalized procedure for determining the cross-reactivity profile of a kinase inhibitor using a competition binding assay format.
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor (e.g., 10 mM in 100% DMSO).
-
Serially dilute the inhibitor stock to create a range of concentrations for Kd determination.
-
-
Assay Plate Preparation:
-
To the wells of a multi-well plate, add the DNA-tagged kinases from a diverse panel.
-
Add the test inhibitor at various concentrations. Include DMSO-only wells as a negative control (100% kinase binding).
-
-
Competition Binding:
-
Add the immobilized ligand (e.g., on magnetic beads) to all wells.
-
Incubate the plate at room temperature with shaking for a specified time (e.g., 1 hour) to allow the binding reaction to reach equilibrium.
-
-
Washing and Elution:
-
Wash the plate to remove unbound kinases.
-
Elute the bound kinases from the immobilized ligand.
-
-
Quantification:
-
Quantify the amount of eluted kinase in each well using quantitative PCR (qPCR) targeting the unique DNA tag of each kinase.
-
-
Data Analysis:
-
The amount of kinase bound to the immobilized ligand is inversely proportional to the affinity of the test inhibitor.
-
Calculate the percentage of kinase activity relative to the DMSO control.
-
For Kd determination, plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable binding model.
-
Conclusion
The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone in the development of potent kinase inhibitors. However, the inherent challenge of cross-reactivity necessitates a thorough and early assessment of an inhibitor's selectivity profile. As demonstrated by the comparison of PF-562271 and Cabozantinib, inhibitors can range from being highly focused on a specific kinase family to having a broader, multi-targeted profile. The choice between a selective and a multi-targeted inhibitor depends on the therapeutic strategy and the biological question being addressed.
Methodologies such as KINOMEscan™ provide an invaluable tool for researchers to quantitatively assess the cross-reactivity of their compounds. By understanding the principles behind these assays and applying them rigorously, the scientific community can continue to develop safer, more effective, and better-characterized kinase inhibitors for both therapeutic use and as chemical probes to unravel the complexities of cellular signaling.
References
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinase inhibitor pathways - HMS LINCS Project [lincs.hms.harvard.edu]
- 3. Progress towards a public chemogenomic set for protein kinases and a call for contributions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Data sets of human and mouse protein kinase inhibitors with curated activity data including covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The focal adhesion kinase inhibitor PF-562,271 impairs primary CD4+ T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crystal Structures of the FAK Kinase in Complex with TAE226 and Related Bis-Anilino Pyrimidine Inhibitors Reveal a Helical DFG Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Cabozantinib (S-malate) | 1140909-48-3 | VEGFR | MOLNOVA [molnova.com]
- 14. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Navigating the Uncharted: A Guide to Safely Handling 4-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine
For the pioneering researchers and scientists in drug development, the introduction of novel chemical entities is a daily reality. With this innovation comes the critical responsibility of ensuring laboratory safety, especially when comprehensive safety data is not yet available. This guide provides essential, immediate safety and logistical information for handling 4-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine, a halogenated heterocyclic compound. In the absence of a specific Safety Data Sheet (SDS), this document synthesizes established protocols for similar chemical classes to ensure the highest level of safety.
The pyrrolo[2,3-b]pyridine core is a recognized scaffold in medicinal chemistry, often utilized in the development of kinase inhibitors.[1] The presence of bromine and fluorine atoms on this heterocyclic structure suggests that this compound should be handled with care, as halogenated organic compounds can possess toxicological properties.[2] Therefore, a conservative approach to personal protective equipment (PPE) and handling procedures is paramount.
Core Principles of Safe Handling
Given the limited specific toxicological data for this compound, all handling should be governed by the precautionary principle. This compound should be treated as potentially harmful upon ingestion, skin contact, and inhalation. All operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is the most critical step in mitigating exposure risks. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions (small scale) | Safety glasses with side shields | Nitrile or neoprene gloves[4] | Fully buttoned laboratory coat | Not generally required if handled in a fume hood |
| Chemical reactions and work-up procedures | Chemical splash goggles[4] | Nitrile or neoprene gloves[4] | Chemical-resistant apron over a laboratory coat | Not generally required if handled in a fume hood |
| Large-scale operations or potential for aerosol generation | Face shield over chemical splash goggles | Double gloving (nitrile or neoprene) | Chemical-resistant suit or coveralls | Air-purifying respirator with organic vapor cartridges |
| Cleaning spills | Chemical splash goggles | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron or suit | Air-purifying respirator with organic vapor cartridges |
Operational Plan: A Step-by-Step Guide to Safe Handling
1. Preparation and Weighing:
-
Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.
-
All weighing and transfers of the solid compound should be performed within a chemical fume hood to minimize inhalation risk.[3]
-
Use anti-static measures when handling the powder to prevent airborne dust.
2. Solution Preparation and Reactions:
-
When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
All reactions should be conducted in appropriate glassware, securely clamped within a fume hood.
-
Continuously monitor reactions for any unexpected changes.
3. Post-Reaction Work-up and Purification:
-
Quenching and extraction procedures should be performed with caution, ensuring adequate cooling and venting if necessary.
-
For purification via column chromatography, ensure the column is packed and run within the fume hood.
Emergency Procedures: Plan for the Unexpected
Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.[4]
-
Remove contaminated clothing while continuing to flush.
-
Seek immediate medical attention.
Eye Contact:
-
Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Remove contact lenses if present and easy to do so.
-
Seek immediate medical attention.
Inhalation:
-
Move the individual to fresh air immediately.
-
If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.
-
Seek immediate medical attention.
Ingestion:
-
Do NOT induce vomiting.
-
Rinse the mouth with water.
-
Seek immediate medical attention.
Disposal Plan: Environmental Responsibility
All waste containing this compound, including contaminated consumables and reaction residues, must be treated as hazardous waste.
-
Collect all waste in clearly labeled, sealed, and appropriate containers.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols. A common method for organic chemical waste is incineration in a licensed facility.[1]
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for Handling this compound.
By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence in the laboratory.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

